Ddabt1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H34N4O4 |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
2-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxybenzoic acid |
InChI |
InChI=1S/C40H34N4O4/c1-4-11-36-42-37-25(2)22-28(38-41-32-15-8-9-16-33(32)43(38)3)23-34(37)44(36)24-26-18-20-27(21-19-26)29-12-5-6-13-30(29)40(47)48-35-17-10-7-14-31(35)39(45)46/h5-10,12-23H,4,11,24H2,1-3H3,(H,45,46) |
InChI Key |
MVXXPOXJHVKWPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Ddabt1: A Novel Antiviral Conjugate
For Immediate Release
BHUBANESWAR, India – A novel synthetic compound, designated Ddabt1, has been developed and characterized as a potent inhibitor of the Chikungunya virus (CHIKV) and associated inflammation. This technical guide provides an in-depth overview of the chemical structure, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals in drug development and virology.
This compound is a synthetic ester conjugate of two well-known pharmaceutical agents: the angiotensin II receptor blocker telmisartan (TM) and the nonsteroidal anti-inflammatory drug salicylic acid (SA).[1][2][3][4][5] Its formal chemical name is 2-((4′-((1,7′-Dimethyl-2′-propyl-1H,3′H-[2,5′-bibenzoimidazol]-3′-yl)methyl)-[1,1′-biphenyl]-2-carbonyl)oxy)benzoic acid . This strategic conjugation aims to create a dual-action therapeutic agent capable of managing both the viral infection and the arthritic symptoms characteristic of Chikungunya fever.
Chemical Structure and Properties
The molecular formula of this compound is C₄₀H₃₄N₄O₄, with a calculated molecular weight of 634.7 g/mol . The structure combines the complex bibenzoimidazole moiety of telmisartan with the carboxyl group of salicylic acid through an ester linkage.
| Property | Value | Source |
| Molecular Formula | C₄₀H₃₄N₄O₄ | |
| Calculated Molecular Weight | 634.7 g/mol | |
| Appearance | Whitish solid | |
| Melting Point | 140 °C | |
| Purity | 96.5% (by HPLC) |
Synthesis of this compound
The synthesis of this compound is a multi-step process designed to selectively form the ester bond between telmisartan and salicylic acid.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a three-step process as outlined in the literature:
-
Protection of Salicylic Acid: The carboxylic acid group of salicylic acid is first protected by benzylation. This is achieved by refluxing a mixture of salicylic acid and benzyl alcohol with sulfuric acid for 9 hours to yield benzyl salicylate (Product I).
-
Esterification with Telmisartan: Benzyl salicylate is then mixed with N,N′-dicyclohexylcarbodiimide (DCC) and dichloromethane (DCM) at 0°C for one hour. Telmisartan, dissolved in DCM with 4-dimethylaminopyridine (DMAP), is added to this mixture and stirred under a nitrogen atmosphere to produce the intermediate product (Product II).
-
Deprotection to Yield this compound: The intermediate product is dissolved in methanol, followed by the addition of tert-butanol and palladium on carbon. This mixture is then stirred under a hydrogen atmosphere for 6 hours to remove the benzyl protecting group, yielding the final product, this compound (Product III).
The resulting compound is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:6 v/v) and recrystallized from ethanol.
Physicochemical and Spectral Characterization
The proposed structure of this compound was confirmed through various analytical techniques:
| Technique | Key Findings |
| FTIR (cm⁻¹) | 3468.92 (O-H stretch), 2858.91 (C-H stretch), 1663.19 (C=O stretch), 1241.24 (C-O stretch) |
| ¹H NMR (δ, ppm) | 1.159 (d, CH₃), 1.686 (m, CH₂), 2.816 (m, CH₂), 3.768 (s, CH₃), 7.861 (m, Ar) |
| ¹³C NMR (δ, ppm) | 26.1 (CH₃), 26.6 (CH₃), 34.7 (CH₂), 48.78 (CH₂), 48.907 (CH₃), 49.515 (CH₂), 173.64 (C=O), 163.299 (C=O), 136.7 (C=N), 131.659 (Ar–C–O), 131.374 (Ar), 120.182 (Ar), 118.246 (Ar), 113.98 (Ar) |
| Mass Spectrometry (m/z) | Calculated for C₄₀H₃₄N₄O₄: 634.7 g/mol ; Found: 634.5. [M - 1⁺] Calculated: 633.7 g/mol ; Found: 633.5 |
Antiviral and Anti-inflammatory Activity
This compound has demonstrated significant potential as a therapeutic agent against Chikungunya virus infection. In vitro studies have shown that it effectively inhibits CHIKV infection, as evidenced by a reduction in cytopathic effects, viral titer, viral RNA, and viral proteins. The compound exhibits a 50% inhibitory concentration (IC₅₀) of 14.53 μM and a selectivity index (SI) greater than 33.
Furthermore, in vivo experiments in rats have indicated that this compound is more effective than telmisartan, salicylic acid, or their combination in treating acute, subacute, and chronic inflammation and arthritis. The oral acute toxicity studies have established a lethal dose (LD₅₀) of 5000 mg/kg in rats.
The antiviral efficacy of this compound is thought to be partly attributed to its ability to modulate the angiotensin II receptor type 1 (AT1). However, it is suggested that other modes of action may also be involved and require further investigation.
Conclusion
This compound represents a promising drug candidate for the management of Chikungunya virus infection and its associated inflammatory complications. Its rational design, combining the functionalities of telmisartan and salicylic acid, has resulted in a molecule with potent dual-action capabilities. The detailed chemical and biological characterization provided herein serves as a valuable resource for the scientific community to further explore the therapeutic potential of this novel compound.
References
- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
Unraveling the Antiviral Mechanism of DDABT1 in Chikungunya Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDABT1, a novel synthetic ester conjugate of the angiotensin II receptor blocker telmisartan and the anti-inflammatory agent salicylic acid, has demonstrated significant inhibitory effects on Chikungunya virus (CHIKV) replication. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from in vitro studies, detailed experimental protocols, and visual representations of its proposed antiviral pathways and experimental workflows. The primary mechanism appears to be the modulation of the angiotensin II receptor type 1 (AT1), interfering with the early stages of the viral life cycle. This document serves as a foundational resource for further research and development of this compound as a potential therapeutic agent against CHIKV.
Introduction to this compound
This compound is a synthetic chemical entity, an ester conjugate of telmisartan (TM) and salicylic acid (SA). It was synthesized to combine the antiviral and anti-inflammatory properties of its parent compounds to manage both the Chikungunya virus (CHIKV) infection and the arthritis it induces.[1][2][3][4] In preclinical studies, this compound has shown higher potency in inhibiting CHIKV compared to its individual components or their simple combination.[1]
Proposed Mechanism of Action in Viral Replication
The antiviral activity of this compound against Chikungunya virus is primarily attributed to its interaction with host cell factors, rather than direct action on the virus itself. The core of its mechanism is believed to be the modulation of the angiotensin II (Ang II) receptor type 1 (AT1).
Key Mechanistic Points:
-
Interference with Early Stages of Viral Replication: Time-of-addition experiments have shown that this compound exerts its most potent antiviral effect when introduced in the early phases of CHIKV infection. Specifically, greater than 95% inhibition of the virus was observed when the compound was added up to 4 hours post-infection (hpi). This suggests that this compound interferes with crucial early events in the viral life cycle, such as viral RNA and protein synthesis.
-
Modulation of the AT1 Receptor: The proposed mechanism is linked to the ability of the telmisartan component of this compound to block the AT1 receptor. While the precise downstream effects of AT1 modulation on CHIKV replication are still under investigation, it is hypothesized that this interaction creates an intracellular environment that is less conducive to viral propagation.
-
Impact on Late Stages of Replication: Although the primary impact is on the early stages, this compound also demonstrates a significant, albeit reduced, effect on the later stages of viral replication. Even when added at 12 hours post-infection, it can abrogate the release of infectious virus particles by approximately 58%.
It is important to note that while the modulation of the AT1 receptor is a key part of its antiviral efficacy, researchers suggest that other modes of action may also be involved and warrant further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound against Chikungunya virus.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| IC50 | 14.53 µM | Vero | CHIKV-PS | |
| CC50 | > 700 µM | Vero | N/A | |
| Selectivity Index (SI) | > 33 | Vero | CHIKV-PS | |
| LD50 (in vivo) | 5000 mg/kg | Rats | N/A |
| Time of Addition (Post-Infection) | Inhibition of Viral Titer | Reference |
| 0 - 4 hours | > 95% | |
| 12 hours | ~ 58% |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic concentration (CC50) of this compound on Vero cells.
-
Methodology:
-
Vero cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound.
-
After a specified incubation period (e.g., 24-48 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
-
Plaque Assay for Viral Titer Determination
-
Objective: To quantify the number of infectious virus particles (Plaque Forming Units, PFU/mL) in a sample.
-
Methodology:
-
Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer.
-
Serial dilutions of the virus-containing supernatant are prepared.
-
The cell monolayers are infected with the viral dilutions and incubated to allow for viral adsorption.
-
After the incubation period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus.
-
The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques is counted for each dilution, and the viral titer is calculated in PFU/mL.
-
Time-of-Addition Experiment
-
Objective: To determine the stage of the viral replication cycle that is inhibited by this compound.
-
Methodology:
-
Vero cells are infected with CHIKV at a specific multiplicity of infection (MOI), for instance, 0.1.
-
A fixed, non-toxic concentration of this compound (e.g., 100 µM) is added to the infected cell cultures at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).
-
The supernatants from all experimental conditions are harvested at a fixed endpoint (e.g., 18 hours post-infection).
-
The viral titer in each supernatant is determined using the plaque assay as described above.
-
The percentage of inhibition at each time point is calculated relative to a vehicle-treated control.
-
Western Blotting
-
Objective: To detect and quantify the levels of specific viral and host proteins.
-
Methodology:
-
Vero cells are infected with CHIKV and treated with this compound or a vehicle control.
-
At a specified time post-infection, the cells are harvested and lysed to extract total proteins.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., viral proteins like nsP2 or host proteins like AT1 and GAPDH as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using imaging software.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound action on CHIKV replication.
Caption: Workflow for the time-of-addition experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antiviral Properties of Telmisartan-Salicylic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral properties of a novel ester conjugate of telmisartan and salicylic acid, identified as DDABT1. The document synthesizes findings from recent research, presenting quantitative data, detailed experimental methodologies, and visualizations of the proposed mechanisms and workflows. This guide is intended to serve as a resource for researchers and professionals in the fields of virology, pharmacology, and drug development.
Introduction
There is a pressing need for effective antiviral therapeutics, particularly for emerging and re-emerging viral diseases with no approved treatments. One such example is the Chikungunya virus (CHIKV), an alphavirus that causes fever, myalgia, and often debilitating polyarthralgia.[1][2][3][4][5] Recent research has explored the potential of conjugating existing drugs to enhance their therapeutic effects. This guide focuses on a novel conjugate of telmisartan, an angiotensin II receptor blocker, and salicylic acid, a compound with known anti-inflammatory properties. This conjugate, this compound, has demonstrated significant antiviral activity against CHIKV.
Telmisartan itself has been investigated for its antiviral potential against various viruses, including SARS-CoV-2 and Japanese Encephalitis Virus, often linked to its role in modulating the angiotensin II receptor type 1 (AT1). Salicylic acid and its derivatives have also been recognized for their antiviral effects against a range of RNA viruses. The conjugation of these two molecules aims to create a synergistic effect, combining antiviral and anti-inflammatory actions to manage both the viral infection and its associated symptoms, such as arthritis in the case of CHIKV.
Quantitative Antiviral Data
The antiviral efficacy of the telmisartan-salicylic acid conjugate this compound against Chikungunya virus has been quantified through various in vitro assays. The key findings are summarized in the tables below.
Table 1: In Vitro Antiviral Activity of this compound against Chikungunya Virus (CHIKV)
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 14.53 | > 500 | > 33 |
| Telmisartan (TM) | 40.85 | > 700 | > 17.13 |
| Salicylic Acid (SA) | Ineffective | Not Reported | Not Applicable |
Table 2: In Vivo Toxicity of this compound
| Compound | Animal Model | LD50 |
| This compound | Rats | 5000 mg/kg |
Table 3: Effect of this compound on CHIKV Titer
| Treatment | Viral Titer Reduction |
| This compound | Significant reduction in viral titer, viral RNA, and viral proteins. |
Proposed Mechanism of Action
The antiviral action of the telmisartan-salicylic acid conjugate this compound is believed to be multi-faceted, primarily targeting the early stages of Chikungunya virus infection. The proposed mechanism involves the modulation of the angiotensin II receptor type 1 (AT1). Viral-induced inflammation is often mediated by the activation of AT1. Telmisartan, as an AT1 blocker, is thought to interfere with this pathway. The conjugation with salicylic acid appears to enhance this antiviral efficacy.
A time-of-addition experiment revealed that this compound exhibited over 95% inhibition of CHIKV infection when added up to 4 hours post-infection, indicating its significant role in interfering with the early stages of the viral life cycle. However, it also affects the later stages of infection to some extent. Further investigations are needed to fully elucidate all the modes of action of this compound.
Caption: Proposed mechanism of action of this compound against CHIKV.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the evaluation of the telmisartan-salicylic acid conjugate, this compound.
A detailed protocol for the synthesis of this compound would involve standard organic chemistry techniques for esterification. While the exact, step-by-step synthesis is proprietary to the original research, a general workflow can be inferred.
Caption: General workflow for the synthesis of this compound.
The 50% cytotoxic concentration (CC50) of this compound was determined using a standard MTT assay on Vero E6 cells.
-
Cell Seeding: Vero E6 cells were seeded in 96-well plates at a specified density and incubated overnight.
-
Compound Treatment: The cells were treated with serial dilutions of this compound and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT reagent was added to each well and incubated to allow for formazan crystal formation by viable cells.
-
Solubilization: The formazan crystals were solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: The CC50 value was calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of the cells are viable.
The 50% inhibitory concentration (IC50) of this compound against CHIKV was determined using a viral titer reduction assay.
-
Cell Infection: Vero E6 cells were infected with CHIKV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells were treated with serial dilutions of this compound.
-
Incubation: The plates were incubated for a period sufficient for viral replication (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatants were collected.
-
Viral Titer Quantification: The viral titer in the supernatants was determined using a plaque assay or a TCID50 assay.
-
IC50 Calculation: The IC50 value was calculated by plotting the percentage of viral inhibition against the compound concentration and determining the concentration at which 50% of viral replication is inhibited.
The anti-inflammatory effects and acute toxicity of this compound were evaluated in rat models.
-
Acute, Subacute, and Chronic Inflammation Models: Standard models such as carrageenan-induced paw edema (acute), cotton pellet-induced granuloma (subacute), and adjuvant-induced arthritis (chronic) were used. The percentage of inhibition of paw-edema volume was determined by comparing the treated groups with the control group.
-
Acute Oral Toxicity (LD50): The LD50 was determined by administering increasing doses of this compound to rats and observing them for mortality and clinical signs of toxicity over a specified period.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
The telmisartan-salicylic acid conjugate, this compound, has emerged as a promising drug candidate with potent anti-CHIKV properties and significant anti-inflammatory and anti-arthritic effects. Its high selectivity index and low in vivo toxicity further underscore its therapeutic potential. The dual action of this compound in targeting both the virus and the associated inflammation makes it a particularly attractive candidate for the treatment of diseases like Chikungunya fever.
Future research should focus on:
-
A more detailed elucidation of the molecular mechanisms underlying the antiviral activity of this compound.
-
Evaluation of the efficacy of this compound against other RNA viruses.
-
Preclinical development, including pharmacokinetic and pharmacodynamic studies, to pave the way for potential clinical trials.
The findings presented in this guide highlight the potential of drug conjugation as a strategy to develop novel and effective antiviral agents. Further experimental validation is warranted to fully explore the therapeutic utility of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - ACS Omega - Figshare [figshare.com]
- 3. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Synthetic Conjugate DDABT1 in Modulating Angiotensin II Type 1 Receptor Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the synthetic molecule DDABT1 and its modulatory effects on the Angiotensin II Type 1 (AT1) receptor. This compound, an ester conjugate of the AT1 receptor blocker Telmisartan and Salicylic Acid, has been primarily investigated for its potential antiviral properties, with its mechanism of action partially attributed to its interaction with the AT1 receptor.[1][2][3][4][5] This document will delve into the available quantitative data, experimental methodologies used to assess its function, and the implicated signaling pathways.
Introduction to AT1 Receptor Modulation
The Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a pivotal component of the renin-angiotensin system (RAS). It plays a crucial role in regulating blood pressure, fluid and electrolyte homeostasis, and cardiovascular remodeling. The binding of its endogenous ligand, Angiotensin II (Ang II), triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to vasoconstriction, aldosterone secretion, and cellular growth. The modulation of the AT1 receptor is a key therapeutic strategy for managing hypertension and other cardiovascular diseases. Modulation can occur through various mechanisms, including competitive antagonism by drugs like Telmisartan, and interaction with other proteins such as ATRAP (AT1 receptor-associated protein) and β-arrestin, which are involved in receptor desensitization and internalization.
This compound: A Novel Synthetic Modulator
This compound is a synthetic ester conjugate of Telmisartan and Salicylic Acid. It has been primarily studied for its inhibitory effects on the Chikungunya virus (CHIKV). The rationale for its synthesis was to combine the AT1 receptor blocking activity of Telmisartan with the anti-inflammatory properties of Salicylic Acid. The antiviral efficacy of this compound is suggested to be, in part, due to its ability to modulate the AT1 receptor, similar to its parent compound, Telmisartan.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from in vitro studies on this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (Anti-CHIKV) | 14.53 μM | Vero | Not Specified | |
| Selectivity Index (SI) | >33 | Vero | CC50/IC50 |
Table 1: In vitro antiviral activity of this compound.
| Compound | Concentration | Effect on Viral Titer | Cell Line | Reference |
| This compound | 100 μM | Significant reduction | Vero |
Table 2: Effect of this compound on Chikungunya virus titer.
| Parameter | Value | Animal Model | Assay | Reference |
| LD50 | 5000 mg/kg | Rats | In vivo toxicity |
Table 3: In vivo toxicity of this compound.
Experimental Protocols
This section details the key experimental methodologies employed in the study of this compound's effect on the AT1 receptor.
Cell Culture and Virus Infection
-
Cell Line: Vero cells were utilized for the in vitro experiments.
-
Virus: The Chikungunya virus (CHIKV-PS strain) was used for infection.
-
Infection Protocol: Vero cells were infected with CHIKV at a multiplicity of infection (MOI) of 0.1. After a 90-minute adsorption period, the viral inoculum was removed, and the cells were treated with this compound.
Western Blotting for AT1 Receptor Expression
-
Objective: To determine the effect of this compound on the expression levels of the AT1 receptor.
-
Protocol:
-
Vero cells were treated with 50 μM of this compound, Salicylic Acid (SA), Telmisartan (TM), or a combination of SA and TM.
-
Cells were harvested at 18 hours post-infection.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for the AT1 receptor.
-
GAPDH was used as a loading control.
-
The membrane was then incubated with a corresponding secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.
-
Viral Titer Assay (Plaque Forming Unit Assay)
-
Objective: To quantify the amount of infectious virus produced in the presence of this compound.
-
Protocol:
-
Supernatants from infected and treated Vero cells were collected.
-
Serial dilutions of the supernatants were prepared.
-
The dilutions were used to infect confluent monolayers of Vero cells.
-
After an adsorption period, the cells were overlaid with a medium containing agar.
-
The plates were incubated until plaques (zones of cell death) were visible.
-
The cells were fixed and stained to visualize and count the plaques.
-
The viral titer was expressed as plaque-forming units per milliliter (PFU/ml).
-
Signaling Pathways and Mechanisms of Action
The proposed mechanism of action for this compound's antiviral effect involves the modulation of the AT1 receptor.
AT1 Receptor Signaling
Angiotensin II binding to the AT1 receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including vasoconstriction and inflammation.
Caption: Canonical AT1 Receptor Signaling Pathway.
Proposed Mechanism of this compound
This compound, containing the Telmisartan moiety, is proposed to act as an antagonist or inverse agonist at the AT1 receptor. By blocking this receptor, this compound is thought to inhibit downstream signaling pathways that may be exploited by the Chikungunya virus for its replication and propagation. Viral infections can dysregulate the renin-angiotensin system, and blocking the AT1 receptor may restore cellular homeostasis and impede viral processes. The study on this compound demonstrated that it could reduce the expression of the AT1 receptor, suggesting a mechanism that goes beyond simple competitive antagonism.
Caption: Proposed Mechanism of this compound Action.
Experimental Workflow for Assessing this compound
The following diagram illustrates the general workflow used to evaluate the efficacy of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
The available evidence suggests that this compound, a synthetic conjugate of Telmisartan and Salicylic Acid, exerts antiviral effects against the Chikungunya virus, partly by modulating the AT1 receptor. Specifically, it has been shown to reduce AT1 receptor expression in vitro. However, it is important to note that the direct interaction and the precise molecular mechanisms of this compound with the AT1 receptor have not been fully elucidated. Further research is warranted to:
-
Characterize the binding affinity and kinetics of this compound to the AT1 receptor.
-
Investigate the impact of this compound on downstream signaling pathways in more detail.
-
Explore the potential of this compound as a therapeutic agent for other viral diseases where the renin-angiotensin system is implicated.
-
Conduct further in vivo studies to validate the preclinical efficacy and safety of this compound.
This technical guide provides a summary of the current knowledge on this compound and its role in AT1 receptor modulation, offering a foundation for future research in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Anti-inflammatory Effects of Ddabt1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddabt1 is a novel ester conjugate of telmisartan, an angiotensin II type 1 (AT1) receptor blocker, and salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). This molecule was synthesized with the therapeutic goal of combining antiviral and anti-inflammatory properties, particularly for managing conditions like Chikungunya virus (CHIKV) infection where both viral replication and inflammation-driven arthralgia are significant pathological features. While in-vivo studies have demonstrated its efficacy in reducing inflammation, this technical guide focuses on the available in-vitro data and the putative mechanisms underlying its anti-inflammatory effects, based on its constituent molecules.
Quantitative Data Presentation
While specific in-vitro anti-inflammatory quantitative data for this compound is not extensively published, its in-vitro anti-viral activity against CHIKV provides insights into its biological potency and safety profile in cell-based assays.
Table 1: In-vitro Anti-CHIKV Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | Vero | 14.53 µM | [1] |
| CC₅₀ | Vero | > 700 µM | [2] |
| Selectivity Index (SI) | Vero | > 33 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the viral activity. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index (SI = CC₅₀/IC₅₀) is a measure of the drug's specificity for the virus.
The anti-inflammatory effects of this compound's parent compounds, telmisartan and salicylic acid, have been quantified in various in-vitro models. These findings suggest the likely therapeutic concentrations for observing this compound's anti-inflammatory activity.
Table 2: In-vitro Anti-inflammatory Activities of Telmisartan and Salicylic Acid
| Compound | Cell Line/System | Assay | Key Findings |
| Telmisartan | BV2 microglia | Nitric Oxide (NO) Production | 60% reduction in LPS-induced NO at 5 µM |
| BV2 microglia | TNF-α and IL-1β Release | Significant decrease with 1 µM and 5 µM treatment | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 Expression | Concentration-dependent reduction of TNF-α-stimulated VCAM-1 | |
| Salicylic Acid | Human SEB-1 sebocytes | NF-κB Pathway | Suppression of the NF-κB pathway |
| Various | COX Gene Transcription | Suppression of inducible cyclooxygenase 2 (COX-2) gene transcription |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited to investigate the in-vitro anti-inflammatory effects of this compound, based on established protocols for its constituent molecules.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used for in-vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Inflammatory Stimulus: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus. A vehicle control (e.g., DMSO) is run in parallel.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
The absorbance is measured, and cytokine concentrations are calculated from a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the signaling pathways affected by this compound. Key proteins to investigate include those in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.
-
Mandatory Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for in-vitro anti-inflammatory testing.
Logical Relationship
References
Unveiling DDABT1: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel compound DDABT1, an ester conjugate of the angiotensin II receptor blocker telmisartan and the nonsteroidal anti-inflammatory drug salicylic acid. This compound has been investigated for its potential therapeutic effects against Chikungunya virus (CHIKV) infection and associated inflammation. This document details the synthesis of this compound, summarizes its preclinical efficacy and safety data, and outlines the experimental protocols utilized in its evaluation.
Discovery and Synthesis of this compound
This compound was rationally designed and synthesized to combine the antiviral properties of telmisartan with the anti-inflammatory effects of salicylic acid, aiming to create a dual-action therapeutic agent for Chikungunya fever and its debilitating arthralgia.[1][2][3][4] The synthesis of this compound is a multi-step process, which is outlined below.
Synthesis Workflow
The chemical synthesis of this compound involves a three-step procedure designed to protect the carboxylic acid group of salicylic acid, facilitate its esterification with telmisartan, and finally deprotect the molecule to yield the active compound.[1]
Caption: A flowchart illustrating the three main stages of this compound synthesis.
Preclinical Data Summary
The preclinical evaluation of this compound has yielded promising results regarding its antiviral efficacy, safety profile, and anti-inflammatory properties. The quantitative data from these studies are summarized in the tables below.
In Vitro Antiviral Activity and Cytotoxicity
This compound was assessed for its ability to inhibit Chikungunya virus replication in Vero cells. Its cytotoxicity was also determined to establish a therapeutic window.
| Parameter | Value | Cell Line | Virus Strain | MOI | Reference |
| IC₅₀ (50% Inhibitory Concentration) | 14.53 µM | Vero | CHIKV-PS | 0.01 | |
| 21.07 µM | Vero | CHIKV-PS | 0.1 | ||
| CC₅₀ (50% Cytotoxic Concentration) | > 700 µM | Vero | N/A | N/A | |
| SI (Selectivity Index = CC₅₀/IC₅₀) | > 33 | Vero | CHIKV-PS | N/A |
In Vivo Acute Oral Toxicity
An acute oral toxicity study was conducted in female Wistar albino rats to determine the safety profile of this compound.
| Parameter | Value | Animal Model | Guideline | Reference |
| LD₅₀ (Median Lethal Dose) | 5000 mg/kg | Wistar albino rats | OECD-423 |
Time-of-Addition Experiment
To elucidate the stage of the viral life cycle targeted by this compound, a time-of-addition experiment was performed.
| Time of this compound Addition (post-infection) | Viral Titer Inhibition (%) | Reference |
| Up to 4 hours | > 95% | |
| 12 hours | ~58% |
Mechanism of Action
The antiviral mechanism of this compound appears to be multifactorial, with a significant contribution from the modulation of the host cell's angiotensin II receptor type 1 (AT1). By inhibiting AT1, this compound is thought to interfere with cellular pathways that are hijacked by the Chikungunya virus for its replication.
Caption: this compound's proposed dual mechanism against CHIKV infection and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Synthesis of this compound
-
Protection of Salicylic Acid: Salicylic acid is refluxed with benzyl alcohol in the presence of sulfuric acid for 9 hours to yield benzyl salicylate (I).
-
Esterification with Telmisartan: Benzyl salicylate is mixed with DCC and DCM at 0°C for 1 hour. Telmisartan, mixed with DCM and DMAP, is then added and stirred under a nitrogen atmosphere to synthesize the protected conjugate (II).
-
Deprotection: The protected conjugate is dissolved in methanol, followed by the addition of tert-butanol and palladium on carbon. The mixture is stirred under a hydrogen atmosphere for 6 hours to yield the final product, this compound (III).
-
Purification: The crude product is purified by column chromatography using a mobile phase of n-hexane:ethyl acetate (4:6 v/v) and recrystallized from ethanol.
Cytotoxicity Assay (CC₅₀ Determination)
-
Vero cells are seeded in 96-well plates and incubated until a monolayer is formed.
-
The cells are then treated with serial dilutions of this compound.
-
After a specified incubation period, cell viability is assessed using a standard method such as the MTT assay.
-
The CC₅₀ value, the concentration at which 50% of the cells remain viable, is calculated from the dose-response curve.
Plaque Assay for Viral Titer and IC₅₀ Determination
-
Vero cells are seeded in 6-well plates and grown to confluency.
-
The cells are infected with a known multiplicity of infection (MOI) of the Chikungunya virus.
-
For IC₅₀ determination, various concentrations of this compound are added to the cells post-infection.
-
After a 90-minute adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing carboxymethyl cellulose.
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are then fixed and stained with crystal violet to visualize and count the plaques.
-
The viral titer is expressed in plaque-forming units per milliliter (PFU/mL). The IC₅₀ is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the untreated control.
Time-of-Addition Assay
-
Vero cells are infected with CHIKV at an MOI of 0.1.
-
A fixed concentration (100 µM) of this compound is added at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).
-
The supernatants are collected at 18 hours post-infection.
-
The viral titers in the supernatants are determined by plaque assay to assess the level of inhibition at each time point.
In Vivo Acute Oral Toxicity Study (OECD-423 Guideline)
-
Female Wistar albino rats (8-10 weeks old, 120-150 g) are used for the study.
-
The animals are fasted for approximately 15-16 hours with free access to water before dosing.
-
A stepwise procedure is followed, with single oral doses of 50, 300, and 2000 mg/kg of this compound administered to different groups of animals.
-
The animals are observed for signs of toxicity and mortality for a specified period. The LD₅₀ is then estimated based on the observed outcomes.
Anti-inflammatory Activity Studies
-
Acute Anti-inflammatory Activity: Wistar rats are treated with this compound (12 mg/kg, p.o.) 1 hour before the sub-plantar injection of 1% carrageenan in the left hind paw. Paw volume is measured at 1, 2, 3, and 4 hours post-injection using a plethysmometer to determine the percentage inhibition of edema.
-
Sub-acute Anti-inflammatory Activity: Cotton pellet-induced granuloma model is used. Sterile cotton pellets are implanted subcutaneously in rats. The animals are treated with this compound (0.0194 mmol/kg, p.o.) daily for 7 days. The granuloma tissue is then excised, dried, and weighed to assess the anti-proliferative effect.
-
Chronic Anti-inflammatory Activity: Arthritis is induced in rats by intraplantar injection of Complete Freund's Adjuvant (CFA). Paw diameter is measured on days 0, 7, 14, 21, and 28. Animals are treated daily with this compound during the observation period.
This technical guide consolidates the currently available information on this compound. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in more advanced preclinical models and eventually in human clinical trials.
References
- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetic Profile of Ddabt1
For Researchers, Scientists, and Drug Development Professionals
October 26, 2023 - The emergence of Ddabt1, a novel ester conjugate of telmisartan and salicylic acid, has generated significant interest within the scientific community due to its promising anti-inflammatory and antiviral properties, particularly against the Chikungunya virus (CHIKV). As this compound progresses through the drug development pipeline, a thorough understanding of its pharmacokinetic (PK) profile in preclinical models is paramount. This technical guide provides a comprehensive overview of the known attributes of this compound, an inferred pharmacokinetic profile based on its constituent molecules, and a proposed framework for its complete preclinical characterization.
Introduction to this compound: A Dual-Action Candidate
This compound is a synthetic entity designed to leverage the therapeutic benefits of its parent compounds: telmisartan, an angiotensin II receptor blocker (ARB), and salicylic acid, a nonsteroidal anti-inflammatory drug (NSAID). Preclinical in vitro and in vivo studies have demonstrated its potential, showcasing a notable safety profile with a high LD50 value of 5000 mg/kg in rats.[1][2][3] The anti-CHIKV efficacy of this compound is thought to be mediated, at least in part, by the modulation of the angiotensin II receptor type 1 (AT1).[1][3] However, a significant knowledge gap exists regarding its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Inferred Pharmacokinetic Profile from Constituent Molecules
In the absence of direct pharmacokinetic data for this compound, an initial assessment can be inferred from the known ADME properties of telmisartan and salicylic acid in preclinical models. It is crucial to note that the ester linkage in this compound may significantly alter these properties, and the data presented below should be considered as a baseline for hypothesis generation and experimental design.
Inferred Absorption
Both telmisartan and salicylic acid are orally bioavailable, but their absorption characteristics differ. The oral bioavailability of telmisartan is dose-dependent, ranging from 42% to 57%. Salicylic acid is readily absorbed from the gastrointestinal tract. The absorption of this compound will depend on its stability in the gastrointestinal environment and its ability to be absorbed as the intact ester or following hydrolysis into its parent compounds.
Inferred Distribution
Telmisartan is highly protein-bound in plasma (>99.5%) and has a large volume of distribution, indicating extensive tissue penetration. Salicylates also exhibit high plasma protein binding, which can be saturable, and distribute into most tissues. The distribution profile of this compound will be influenced by its own physicochemical properties and the extent to which it remains intact in circulation.
Inferred Metabolism
The metabolism of this compound is a critical unknown. It is plausible that the ester bond will be hydrolyzed in vivo by esterases present in the plasma, liver, or other tissues, releasing telmisartan and salicylic acid. Telmisartan is primarily metabolized via glucuronidation. Salicylic acid undergoes several metabolic transformations, including conjugation with glycine and glucuronic acid. The rate and extent of this compound hydrolysis will be a key determinant of its overall pharmacokinetic profile and pharmacodynamic activity.
Inferred Excretion
Telmisartan is predominantly eliminated in the feces via biliary excretion, with a long elimination half-life of approximately 24 hours. Salicylic acid and its metabolites are mainly excreted by the kidneys. The excretion pathway of this compound will depend on whether it is cleared as the parent molecule or as its metabolites.
Table 1: Summary of Inferred Pharmacokinetic Parameters of this compound Based on its Constituent Molecules in Preclinical Models
| Parameter | Telmisartan (in Rats) | Salicylic Acid (in Rats) | Inferred Implications for this compound |
| Bioavailability | Dose-dependent (42-57%) | Readily absorbed | Oral bioavailability will depend on GI stability and absorption of the intact molecule versus its hydrolytic products. |
| Plasma Protein Binding | >99.5% | High, saturable | Likely to be highly protein-bound, affecting its distribution and clearance. |
| Volume of Distribution | Large | Widely distributed | Expected to have significant tissue distribution. |
| Metabolism | Glucuronidation | Conjugation (glycine, glucuronic acid) | The primary metabolic pathway is likely hydrolysis of the ester bond, followed by metabolism of the parent compounds. |
| Elimination Half-life | ~24 hours | Nonlinear clearance | The half-life will be dependent on the rate of hydrolysis and the clearance of the parent compounds. |
| Primary Route of Excretion | Fecal (biliary) | Renal | The route of excretion will be determined by the metabolic fate of the molecule. |
Proposed Experimental Protocols for Preclinical Pharmacokinetic Characterization of this compound
To definitively elucidate the pharmacokinetic profile of this compound, a series of well-designed preclinical studies are necessary. The following protocols are proposed for a comprehensive ADME assessment in a rodent model (e.g., Sprague-Dawley rats).
Single-Dose Pharmacokinetic Study
-
Objective: To determine the basic pharmacokinetic parameters of this compound following intravenous and oral administration.
-
Animal Model: Male and female Sprague-Dawley rats (n=5 per group).
-
Drug Administration:
-
Intravenous (IV) bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance, volume of distribution, and elimination half-life.
-
Oral gavage (PO) dose (e.g., 10 mg/kg) to assess oral bioavailability, Cmax, and Tmax.
-
-
Sample Collection: Serial blood samples (approximately 100 µL) collected from the saphenous or submandibular vein at predose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma will be harvested by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound, telmisartan, and salicylic acid will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL, Vd, F) will be calculated using non-compartmental analysis.
Tissue Distribution Study
-
Objective: To determine the extent of this compound and its potential metabolites distribution into various tissues.
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Drug Administration: A single oral dose of this compound (e.g., 10 mg/kg).
-
Sample Collection: Animals will be euthanized at selected time points (e.g., 1, 4, 8, and 24 hours post-dose). Tissues of interest (e.g., liver, kidney, lung, heart, brain, and spleen) will be collected, weighed, and homogenized.
-
Bioanalysis: Tissue homogenate concentrations of this compound, telmisartan, and salicylic acid will be determined by LC-MS/MS.
-
Data Analysis: Tissue-to-plasma concentration ratios will be calculated to assess the extent of tissue penetration.
In Vitro Metabolism Study
-
Objective: To investigate the metabolic stability and potential metabolic pathways of this compound.
-
Methodology:
-
Plasma Stability: this compound will be incubated in rat and human plasma to assess its hydrolytic stability.
-
Liver Microsome Stability: this compound will be incubated with rat and human liver microsomes in the presence of NADPH to evaluate its susceptibility to oxidative metabolism.
-
-
Analysis: The disappearance of this compound and the appearance of telmisartan and salicylic acid will be monitored over time by LC-MS/MS.
Mandatory Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for preclinical pharmacokinetic characterization of this compound.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathways of this compound based on its constituent molecules.
Conclusion: Charting the Course for this compound Development
This compound stands as a promising therapeutic candidate with a multimodal mechanism of action. However, its successful translation to the clinical setting is contingent upon a robust understanding of its pharmacokinetic properties. The current lack of direct ADME data for this compound necessitates the implementation of a comprehensive preclinical characterization plan as outlined in this guide. By systematically evaluating its absorption, distribution, metabolism, and excretion, drug developers can establish a critical foundation for dose selection, safety assessment, and the design of future clinical trials. The insights gained from these proposed studies will be instrumental in unlocking the full therapeutic potential of this compound.
References
Ddabt1: A Promising Bifunctional Inhibitor of Chikungunya Virus Replication and Inflammation
A Technical Whitepaper for Drug Development Professionals
Abstract
Chikungunya virus (CHIKV), a re-emerging alphavirus transmitted by mosquitoes, poses a significant global health threat characterized by debilitating arthralgia.[1][2] Currently, no approved antiviral therapies exist. This document details the preclinical data and therapeutic potential of Ddabt1, a novel ester conjugate of telmisartan and salicylic acid, as a potent inhibitor of Chikungunya virus infection and its associated inflammation.[1][3][4] this compound demonstrates significant in vitro antiviral activity, favorable in vivo safety and efficacy in animal models, and a mechanism of action that appears to interfere with the early stages of viral replication. This whitepaper provides a comprehensive overview of the quantitative data, experimental methodologies, and proposed signaling pathways related to this compound, intended for researchers and scientists in the field of antiviral drug development.
Quantitative Assessment of Antiviral Activity and Toxicity
The antiviral efficacy and safety profile of this compound have been quantitatively evaluated in vitro and in vivo. The compound exhibits potent inhibition of Chikungunya virus replication with a favorable safety margin.
| Parameter | Value | Cell Line/Animal Model | Reference |
| IC50 (50% Inhibitory Concentration) | 14.53 μM | Vero Cells | |
| CC50 (50% Cytotoxic Concentration) | > 700 μM | Vero Cells | |
| SI (Selectivity Index = CC50/IC50) | > 33 | Vero Cells | |
| LD50 (Median Lethal Dose) | 5000 mg/kg | Rats |
Experimental Protocols
This section outlines the key experimental methodologies employed in the evaluation of this compound's anti-CHIKV potential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is non-toxic to the host cells.
Methodology:
-
Vero cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 100–1000 μM).
-
Cells are incubated for a period that mirrors the antiviral assay duration.
-
Following incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Assay for Viral Titer Determination
Objective: To quantify the amount of infectious virus particles in a sample.
Methodology:
-
Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer.
-
Serial dilutions of the virus-containing supernatant are prepared.
-
The cell monolayers are infected with the viral dilutions and incubated for 1-2 hours to allow for viral adsorption.
-
The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.
-
The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).
Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle inhibited by this compound.
Methodology:
-
Vero cells are seeded in multi-well plates and infected with Chikungunya virus (MOI 0.1).
-
This compound (at a non-toxic concentration, e.g., 100 μM) is added at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).
-
The culture supernatants are harvested at a fixed time point (e.g., 18 hours post-infection).
-
The viral titers in the supernatants are determined using a plaque assay.
-
The percentage of inhibition at each time point is calculated relative to an untreated virus control. This assay revealed that this compound exhibits over 95% inhibition when added up to 4 hours post-infection, indicating its primary interference in the early stages of the CHIKV life cycle.
In Vivo Acute Oral Toxicity Study
Objective: To determine the acute toxicity of this compound in an animal model.
Methodology:
-
The study is conducted following OECD-423 guidelines using female Wistar albino rats.
-
A stepwise procedure is used with increasing single oral doses of this compound (e.g., 50, 300, and 2000 mg/kg).
-
The animals are fasted prior to dosing.
-
Following administration, the animals are observed for signs of toxicity and mortality over a specified period.
-
The LD50 (median lethal dose) is then estimated.
Proposed Mechanism of Action and Signaling Pathways
This compound is a conjugate of telmisartan, an angiotensin II receptor type 1 (AT1) blocker, and salicylic acid, a known anti-inflammatory agent. Its antiviral mechanism is likely multifactorial, leveraging the properties of its constituent molecules.
Interference with Early Viral Replication
Time-of-addition experiments strongly suggest that this compound acts on the early stages of the Chikungunya virus life cycle. This could involve inhibition of viral entry, uncoating, or early RNA synthesis.
Modulation of the AT1 Receptor Signaling Pathway
The telmisartan component of this compound is known to modulate the renin-angiotensin system (RAS), which has been implicated in the inflammatory response to various viral infections. It is hypothesized that this compound retains the ability to inhibit the AT1 receptor. A related study on telmisartan's effect on CHIKV suggests that inhibition of the AT1 receptor can lead to downstream modulation of the PPAR-γ and MAPK signaling pathways, which are involved in inflammation and viral replication.
Below are diagrams illustrating the proposed experimental workflow and signaling pathway.
Figure 1. Experimental workflow for evaluating this compound.
Figure 2. Proposed signaling pathway of this compound action.
Conclusion and Future Directions
This compound has emerged as a promising drug candidate for the treatment of Chikungunya virus infection. Its dual-action mechanism, targeting both viral replication and host inflammatory responses, presents a significant advantage. The potent in vitro efficacy, coupled with a high selectivity index and a favorable in vivo safety profile, warrants further investigation.
Future studies should focus on:
-
Elucidating the precise molecular interactions of this compound with viral and host cell targets.
-
Conducting comprehensive preclinical development studies, including pharmacokinetics and efficacy in more advanced animal models of CHIKV-induced arthritis.
-
Further exploring the role of the AT1/PPAR-γ/MAPKs signaling axis in the antiviral and anti-inflammatory effects of this compound.
The data presented in this whitepaper strongly support the continued development of this compound as a potential first-in-class therapeutic for Chikungunya fever and arthritis.
References
- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unlocking the antiviral potential of rosmarinic acid against chikungunya virus via IL-17 signaling pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Cellular Pathways Affected by Ddabt1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ddabt1, a novel ester conjugate of the angiotensin II receptor blocker Telmisartan (TM) and the anti-inflammatory agent Salicylic Acid (SA), has emerged as a promising therapeutic candidate with potent antiviral and anti-inflammatory properties.[1][2] Primarily investigated for its efficacy against the Chikungunya virus (CHIKV), this compound demonstrates a multi-faceted mechanism of action involving the modulation of host cellular pathways to inhibit viral replication and mitigate inflammation.[1][3] This technical guide provides a comprehensive overview of the known cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.
Core Mechanism of Action
This compound is a synthesized compound designed to combine the therapeutic effects of its parent molecules, Telmisartan and Salicylic Acid.[1] Its primary validated activity is the significant inhibition of Chikungunya virus (CHIKV) infection in vitro and the reduction of inflammation in vivo. The core mechanism appears to be the modulation of the Angiotensin II Receptor Type 1 (AT1), a pathway inherited from its Telmisartan component. By inhibiting AT1, this compound interferes with host cell processes that the virus exploits for its replication and propagation.
Synthesis of this compound
The logical relationship for the synthesis of this compound involves a multi-step process starting from Telmisartan and Salicylic Acid.
Caption: Synthesis pathway of this compound from Telmisartan and Salicylic Acid.
Affected Cellular Signaling Pathways
The primary cellular target of this compound identified thus far is the Angiotensin II Receptor Type 1 (AT1). The parent compound, Telmisartan, is known to modulate the AT1/PPAR-γ/MAPKs signaling axis, and it is proposed that this compound retains at least part of this functionality.
AT1 Receptor Modulation
This compound treatment has been shown to reduce the expression of the AT1 receptor. In the context of a CHIKV infection, which can be augmented by the AT1 agonist Angiotensin II, this compound effectively antagonizes this effect, leading to a reduction in viral titer and protein expression. This suggests that this compound's antiviral activity is, in part, mediated through the downregulation of the AT1 signaling pathway.
Potential Downstream Effects: MAPK Pathway
While direct studies on this compound's effect on the MAPK pathway are pending, the known effects of Telmisartan provide a strong hypothesis. Telmisartan has been shown to reduce the activation of major mitogen-activated protein kinases (MAPKs) during CHIKV infection. Given that this compound retains the AT1-inhibitory function of Telmisartan, it is plausible that it similarly suppresses the downstream MAPK signaling cascade that is often activated during viral infections to facilitate replication.
Caption: Proposed mechanism of this compound via AT1 receptor inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Anti-CHIKV Activity of this compound
| Parameter | Cell Line | Value | Citation(s) |
| IC₅₀ (MOI 0.01) | Vero | 14.53 µM | |
| IC₅₀ (MOI 0.1) | Vero | 21.07 µM | |
| CC₅₀ | Vero | > 700 µM | |
| Selectivity Index (SI) | Vero | > 33 |
Table 2: Time-Dependent Inhibition of CHIKV Progeny Release by this compound
| Time of Addition (post-infection) | Inhibition (%) | Citation(s) |
| Up to 4 hours | > 95% | |
| 12 hours | ~ 58% |
Table 3: In Vivo Anti-inflammatory and Toxicity Data
| Parameter | Animal Model | Value / Result | Citation(s) |
| Acute Inflammation Inhibition | Rat (Carrageenan-induced paw edema) | 87.59% reduction in 4h | |
| Subacute Inflammation Inhibition | Rat (Cotton pellet-induced granuloma) | 68.24% reduction in granuloma weight | |
| Acute Oral Toxicity (LD₅₀) | Rat | 5000 mg/kg |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize the activity of this compound.
Time of Addition Assay
This experiment determines the stage of the viral life cycle that is inhibited by the compound.
-
Cell Seeding: Vero cells are seeded in culture plates and grown to confluence.
-
Infection: Cells are infected with Chikungunya virus (CHIKV-PS) at a specified Multiplicity of Infection (MOI), typically 0.1, for 90 minutes at 37°C.
-
Compound Addition: A fixed concentration of this compound (e.g., 100 µM) is added to the infected cells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).
-
Incubation & Harvesting: The supernatants from all samples are harvested at a final time point, typically 18 hours post-infection.
-
Quantification: The viral titer in the harvested supernatants is quantified using a Plaque Assay. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
Caption: Workflow for the Time of Addition Assay.
Cellular Cytotoxicity Assay (MTT Assay)
This assay assesses the concentration at which the compound becomes toxic to the cells.
-
Cell Seeding: Vero cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 100–1000 µM) and incubated.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is read at a specific wavelength on a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells, and the 50% cytotoxic concentration (CC₅₀) is calculated.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as viral proteins or host signaling proteins.
-
Sample Preparation: Infected and treated cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., CHIKV nsP2, AT1, or GAPDH as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
This compound is a promising dual-action therapeutic agent that effectively inhibits Chikungunya virus infection and mitigates inflammation. Its primary mechanism involves the modulation of the AT1 receptor, a critical host factor, which consequently disrupts the viral life cycle, particularly in the early post-entry stages. While the direct impact on downstream pathways like MAPK and PI3K/Akt is inferred from the action of its parent compound Telmisartan, these remain important areas for future investigation. Further research should focus on elucidating the complete signaling cascade affected by this compound, exploring its efficacy against other viruses, and advancing its development in preclinical infection models to validate its therapeutic potential.
References
Initial Toxicity Screening of Ddabt1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity screening of the Ddabt1 compound, a salicylic acid conjugate of telmisartan. The document summarizes available preclinical toxicity data, outlines detailed experimental protocols for key assays, and visualizes relevant pathways and workflows to support further research and development.
Executive Summary
This compound has been investigated for its potential as an antiviral and anti-inflammatory agent, particularly against the Chikungunya virus (CHIKV).[1][2][3] Initial toxicity screening has revealed a favorable safety profile, with low in vitro cytotoxicity and high acute oral tolerance in rodent models.[1][4] The compound's mechanism of action is believed to involve the modulation of the Angiotensin II receptor type 1 (AT1). This guide synthesizes the publicly available data and provides standardized protocols for the key toxicity assays used in the preliminary assessment of this compound.
Quantitative Toxicity Data Summary
The following table summarizes the key quantitative toxicity and activity data for the this compound compound based on available research.
| Parameter | Value | Species/Cell Line | Source |
| In Vitro | |||
| CC50 (50% Cytotoxic Concentration) | > 700 µM | Vero cells | |
| IC50 (50% Inhibitory Concentration) vs. CHIKV (MOI 0.1) | 21.07 µM | Vero cells | |
| IC50 (50% Inhibitory Concentration) vs. CHIKV (MOI 0.01) | 14.59 µM | Vero cells | |
| Selectivity Index (SI = CC50/IC50) | > 33 | Vero cells | |
| In Vivo | |||
| Acute Oral LD50 (50% Lethal Dose) | 5000 mg/kg | Rats |
Experimental Protocols
This section details the methodologies for the key experiments conducted to assess the initial toxicity of this compound. These protocols are based on standard practices in preclinical drug development.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of a cell line (CC50).
Materials:
-
Vero cell line (or other relevant cell line)
-
This compound compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Plate Vero cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24-48 hours in a humidified atmosphere at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimal number of animals.
Materials:
-
This compound compound
-
Wistar rats (or other appropriate rodent species)
-
Vehicle for administration (e.g., 1% Carboxymethyl cellulose)
-
Oral gavage needles
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.
-
Dosing: Fast the animals overnight prior to dosing. Administer a single oral dose of this compound using a gavage needle. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A study on this compound started with a 50 mg/kg dose and progressed to higher doses of 300 mg/kg and 2000 mg/kg.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Stepwise Procedure:
-
If no mortality is observed at the starting dose, the next higher dose level is used in another group of animals.
-
If mortality is observed, the experiment is repeated at a lower dose level.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
LD50 Estimation: The LD50 is estimated based on the dose levels at which mortality is and is not observed. For this compound, no mortality was observed up to a dose of 2000 mg/kg, leading to an estimated LD50 of 5000 mg/kg based on OECD-423 guidelines.
Visualizations
Experimental Workflow for In Vitro Toxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity (CC50) of this compound.
Proposed Mechanism of Action of this compound
Caption: Postulated mechanism of this compound via AT1 receptor inhibition.
Conclusion
The initial toxicity screening of this compound indicates a promising safety profile, characterized by low cytotoxicity and a high in vivo lethal dose. These findings, combined with its demonstrated antiviral and anti-inflammatory properties, position this compound as a viable candidate for further preclinical development. Subsequent studies should focus on a broader range of toxicity assays, including genotoxicity, cardiotoxicity, and hepatotoxicity, to build a more comprehensive safety profile. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and drug development professionals advancing the investigation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of DDABT1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and purification of DDABT1, an ester conjugate of telmisartan and salicylic acid. The protocols detailed herein are based on established laboratory procedures and are intended to facilitate the replication of the synthesis and purification process for research and development purposes.
Overview of this compound
This compound, or 2-((4′-((1,7′-Dimethyl-2′-propyl-1H,3′H-[2,5′-bibenzoimidazol]-3′-yl)methyl)-[1,1′-biphenyl]-2-carbonyl)oxy)benzoic acid, is a novel compound synthesized by forming an ester linkage between the antihypertensive drug telmisartan and the nonsteroidal anti-inflammatory drug (NSAID) salicylic acid.[1][2] This conjugation is a strategic approach in drug design aimed at developing a single molecule with dual therapeutic actions. Research has indicated that this compound possesses potent antiviral and anti-inflammatory properties, making it a promising candidate for further investigation in drug development.[1][3][4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the protection of the carboxylic acid group of salicylic acid, followed by esterification with telmisartan, and subsequent deprotection to yield the final product.
2.1. Materials and Reagents
-
Salicylic Acid (SA)
-
Benzyl alcohol
-
Sulfuric acid
-
Telmisartan (TM)
-
N,N′-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol
-
tert-Butanol
-
Palladium on carbon (10%)
-
Nitrogen gas
-
Hydrogen gas
2.2. Synthesis Protocol
The synthesis of this compound is performed in three main steps as outlined below.
Step 1: Protection of Salicylic Acid (Formation of Benzyl Salicylate)
-
To a mixture of salicylic acid and benzyl alcohol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 9 hours to obtain benzyl salicylate (Product I).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed with workup and purification to isolate benzyl salicylate.
Step 2: Esterification of Benzyl Salicylate with Telmisartan
-
Dissolve benzyl salicylate in dichloromethane (DCM) and cool the solution to 0°C.
-
Add N,N′-dicyclohexylcarbodiimide (DCC) and stir the mixture for 1 hour at 0°C.
-
In a separate flask, dissolve telmisartan (TM) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM.
-
Add the telmisartan solution to the benzyl salicylate mixture and stir under a nitrogen atmosphere to synthesize the protected intermediate (Product II).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
Step 3: Deprotection to Yield this compound
-
Dissolve the protected intermediate (Product II) in methanol.
-
Add tert-butanol and 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere for 6 hours to remove the benzyl protecting group and yield this compound (Product III).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude this compound is purified by a combination of column chromatography and recrystallization to achieve high purity.
3.1. Purification Protocol
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a mobile phase of n-hexane: ethyl acetate (4:6 v/v).
-
Collect the fractions containing the purified this compound, as monitored by TLC.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the solid obtained from column chromatography in hot ethanol.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
4.1. High-Performance Liquid Chromatography (HPLC)
-
Method: A binary gradient HPLC system can be used to assess the purity.
-
Column: Unisphere Aqua C18 (4.6 × 150 mm, 3 μm) or equivalent.
-
Mobile Phase: Methanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector.
-
Expected Purity: ≥96.5%.
4.2. Physicochemical and Spectral Data
The following table summarizes the key characterization data for this compound.
| Parameter | Value |
| Appearance | Whitish solid |
| Yield | 66% |
| Melting Point | 140 °C |
| FTIR (cm⁻¹) | 3468.92 (O-H str), 2858.91 (C-H str), 1663.19 (C=O str), 1241.24 (C-O str) |
| ¹H NMR (δ, ppm) | 1.159 (d, CH₃), 1.686 (m, CH₂), 2.816 (m, CH₂), 3.768 (s, CH₃), 7.861 (m, Ar) |
| ¹³C NMR (δ, ppm) | 26.1 (CH₃), 26.6 (CH₃), 34.7 (CH₂), 48.78 (CH₂), 48.907 (CH₃), 49.515 (CH₂), 173.64 (C=O), 163.299 (C=O), 136.7 (C=N), 131.659 (Ar–C–O), 131.374 (Ar), 120.182 (Ar), 118.246 (Ar), 113.98 (Ar) |
| Mass (m/z) | [M] calcd. for C₄₀H₃₄N₄O₄: 634.7 g/mol ; found: 634.5. [M-1] calcd: 633.7 g/mol , found 633.5 |
Experimental Workflows and Signaling Pathways
5.1. This compound Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
5.2. Proposed Mechanism of Action of this compound
This compound is a conjugate of telmisartan and salicylic acid and is proposed to retain the mechanism of action of its parent compounds. The telmisartan moiety is an angiotensin II receptor blocker (ARB).
Caption: Proposed mechanism of this compound via AT1 receptor inhibition.
References
- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - ACS Omega - Figshare [figshare.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Ddabt1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies for therapeutic agents targeting Ddabt1. This compound, also known as Defender Against Apoptotic Cell Death 1 (DAD1), is a critical non-catalytic subunit of the oligosaccharyltransferase (OST) complex.[1][2] The OST complex catalyzes N-linked glycosylation, a pivotal post-translational modification essential for the proper folding, stability, and function of a vast number of proteins that transit through the secretory pathway.[3] Given that many oncoproteins and proteins crucial for cancer cell survival and proliferation are glycoproteins, the N-linked glycosylation pathway represents a compelling target for anticancer therapy.[4]
Loss of this compound function has been shown to trigger apoptosis, highlighting its role in cell survival.[1] Therefore, inhibiting this compound is a promising therapeutic strategy to disrupt essential protein synthesis in cancer cells, leading to endoplasmic reticulum (ER) stress and subsequent cell death. These protocols are designed to guide researchers in the preclinical evaluation of putative this compound inhibitors.
Therapeutic Rationale and this compound Signaling Pathway
2.1. The Role of this compound in N-Linked Glycosylation
N-linked glycosylation is initiated in the endoplasmic reticulum, where the OST complex transfers a pre-assembled oligosaccharide from a dolichol-linked donor to specific asparagine residues of nascent polypeptide chains. This compound is an integral subunit of this complex. Its essential nature is underscored by the fact that its loss can lead to apoptosis, suggesting that the integrity of the OST complex and the process of N-linked glycosylation are vital for cell viability.
2.2. Mechanism of Action for a Hypothetical this compound Inhibitor
A selective inhibitor of this compound would be expected to destabilize or inactivate the OST complex, thereby inhibiting N-linked glycosylation. This would lead to an accumulation of misfolded or unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Persistent ER stress and UPR activation ultimately lead to apoptosis. Cancer cells, with their high rate of protein synthesis and secretion, are particularly vulnerable to disruptions in the N-linked glycosylation pathway.
This compound Signaling Pathway and Therapeutic Intervention
Caption: this compound's role in the OST complex and the mechanism of a hypothetical inhibitor.
In Vivo Experimental Design
A well-structured in vivo experimental design is crucial for the robust evaluation of a this compound inhibitor's efficacy.
3.1. Animal Models
The choice of animal model is critical and should be guided by the specific research questions.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID, NSG). This is a standard approach to test the efficacy of a compound against human cancers.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher clinical relevance.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the therapeutic agent and the immune system.
3.2. Study Design and Dosing
-
Maximum Tolerated Dose (MTD): Prior to efficacy studies, an MTD study should be performed to determine the highest dose that can be administered without causing unacceptable toxicity.
-
Pharmacokinetics (PK): PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound inhibitor, which will inform the dosing schedule.
-
Efficacy Study Groups:
-
Vehicle Control
-
This compound Inhibitor (at least two dose levels, e.g., MTD and a lower dose)
-
Positive Control (standard-of-care chemotherapy for the selected cancer model)
-
Experimental Workflow for In Vivo Efficacy Studies
Caption: A comprehensive workflow for the in vivo evaluation of a this compound inhibitor.
Experimental Protocols
4.1. Cell Line Derived Xenograft Model Protocol
-
Cell Culture: Culture human cancer cells in the recommended medium and conditions.
-
Cell Preparation: Harvest cells in the exponential growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Treatment: Administer the this compound inhibitor, vehicle, or positive control according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The study endpoint may be a specific tumor volume, a predetermined number of days, or signs of morbidity.
4.2. Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: At the end of the study, collect tumor tissue and other relevant organs. A portion of the tissue should be flash-frozen in liquid nitrogen for biochemical analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blotting: Prepare protein lysates from frozen tumor samples. Probe for markers of ER stress such as GRP78 (BiP) and CHOP (GADD153). A decrease in the glycosylation of a known glycoprotein can also serve as a direct PD marker.
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for the same ER stress markers to assess their in-situ expression levels and localization.
4.3. Toxicity Assessment
-
Clinical Observations: Monitor the animals daily for any adverse clinical signs (e.g., changes in posture, activity, fur texture).
-
Body Weight: Record body weight at each tumor measurement. A significant and sustained loss of body weight is an indicator of toxicity.
-
Histopathology: At the study endpoint, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related toxicities.
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation of study outcomes.
Table 1: Antitumor Efficacy of this compound Inhibitor in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle | 10 | 1250 ± 110 | - | - |
| This compound Inhibitor (10 mg/kg) | 10 | 750 ± 95 | 40 | <0.05 |
| This compound Inhibitor (30 mg/kg) | 10 | 400 ± 70 | 68 | <0.001 |
| Positive Control (Drug X) | 10 | 350 ± 65 | 72 | <0.001 |
Table 2: In Vivo Toxicity Profile
| Treatment Group | N | Mean Body Weight Change (%) (Day 21) | Mortality | Notable Clinical Signs |
|---|---|---|---|---|
| Vehicle | 10 | +8.5 | 0/10 | None |
| This compound Inhibitor (10 mg/kg) | 10 | +5.2 | 0/10 | None |
| This compound Inhibitor (30 mg/kg) | 10 | -4.1 | 0/10 | Mild, transient lethargy |
| Positive Control (Drug X) | 10 | -9.8 | 1/10 | Ruffled fur, significant lethargy |
Table 3: Pharmacodynamic Marker Modulation in Tumor Tissues
| Treatment Group | N | GRP78/BiP Expression (Fold Change vs. Vehicle) | CHOP Expression (Fold Change vs. Vehicle) |
|---|---|---|---|
| Vehicle | 5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| this compound Inhibitor (30 mg/kg) | 5 | 3.8 ± 0.5 | 4.5 ± 0.6 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of this compound inhibitors. A thorough investigation of a compound's efficacy, pharmacodynamics, and toxicity is paramount for its advancement as a potential therapeutic agent. Given the essential role of this compound in N-linked glycosylation and cell survival, inhibitors of this target hold significant promise for the treatment of cancer and other diseases with high protein synthesis demands. Careful experimental design and execution are critical to successfully translating these promising preclinical findings into clinical applications.
References
Application Notes and Protocols for Ddabt1 in Arbovirus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddabt1 is a novel ester conjugate of Telmisartan (an angiotensin II receptor blocker) and Salicylic Acid (a nonsteroidal anti-inflammatory drug). This molecule has demonstrated significant potential as a dual-action therapeutic agent against arboviral infections, specifically targeting both the viral replication cycle and the associated inflammatory pathologies.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in arbovirus research models, with a primary focus on Chikungunya virus (CHIKV), based on published findings.
Mechanism of Action
This compound exerts its antiviral effects through a multi-faceted approach. A key mechanism is the modulation of the Angiotensin II Receptor Type 1 (AT1), which appears to be a crucial host factor for viral replication.[1][2] By inhibiting AT1, this compound interferes with the viral life cycle. Time-of-addition studies have revealed that this compound is most effective during the early stages of infection (up to 4 hours post-infection), suggesting an impact on viral entry or early replication steps. However, it also demonstrates efficacy at later stages of the viral cycle. The salicylic acid component is believed to contribute to the compound's potent anti-inflammatory properties, which are critical for managing the arthritis and arthralgia commonly associated with arboviral diseases like Chikungunya.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Chikungunya Virus (CHIKV)
| Parameter | Cell Line | Virus Strain/MOI | Value | Reference |
| IC₅₀ | Vero | CHIKV-PS / 0.01 | 14.53 µM | |
| Vero | CHIKV-PS / 0.1 | 21.07 µM | ||
| CC₅₀ | Vero | N/A | > 700 µM | |
| Selectivity Index (SI) | Vero | CHIKV-PS | > 33 | |
| Viral Titer Reduction | Vero | CHIKV-PS / 0.1 | 69% |
Table 2: In Vivo Data for this compound
| Parameter | Animal Model | Value | Reference |
| LD₅₀ (Acute Oral Toxicity) | Wistar Albino Rats | 5000 mg/kg | |
| Reduction in Paw Edema | CFA-Induced Arthritis (Rats) | 87.14% | |
| Reduction in Exudate Weight | Subacute Inflammation (Rats) | 62.86% | |
| Reduction in Granuloma Weight | Subacute Inflammation (Rats) | 68.24% |
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Vero cells
-
Chikungunya virus (CHIKV)
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed Vero cells in 6-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in DMEM.
-
Infect the cells with CHIKV at a Multiplicity of Infection (MOI) of 0.1 or 0.01 for 90 minutes at 37°C.
-
After incubation, remove the viral inoculum and wash the cells with PBS.
-
Add the different concentrations of this compound (e.g., 10-100 µM) to the respective wells. Include a vehicle control (DMSO).
-
Overlay the cells with a mixture of 2X DMEM and 1.2% agarose.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 48-72 hours).
-
Fix the cells with 10% formaldehyde.
-
Stain the cells with 0.5% crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
-
The IC₅₀ value is determined by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
Vero cells
-
This compound (dissolved in DMSO)
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed Vero cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
The CC₅₀ value is determined by non-linear regression analysis.
Time-of-Addition Assay
This experiment helps to identify the stage of the viral life cycle targeted by this compound.
Materials:
-
Vero cells
-
CHIKV
-
This compound (at a fixed concentration, e.g., 100 µM)
-
DMEM
Procedure:
-
Seed Vero cells in 12-well plates and grow to confluency.
-
Infect the cells with CHIKV at an MOI of 0.1 for 90 minutes.
-
Add this compound (100 µM) at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).
-
At 18 hours post-infection, harvest the supernatants from all wells.
-
Determine the viral titer in the supernatants using the Plaque Assay protocol described above.
-
Calculate the percentage of inhibition for each time point relative to the untreated infected control.
Western Blot for AT1 Expression
This protocol is to assess the effect of this compound on the expression of Angiotensin II Receptor Type 1 (AT1).
Materials:
-
Vero cells
-
CHIKV
-
This compound, Telmisartan (TM), Salicylic Acid (SA)
-
RIPA buffer with protease inhibitors
-
Primary antibodies: anti-AT1, anti-CHIKV nsP2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Infect Vero cells with CHIKV (MOI 0.1) and treat with this compound (e.g., 50 µM), TM, SA, or a combination.
-
At 18 hours post-infection, harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use GAPDH as a loading control to normalize the expression of the target proteins.
Visualizations
This compound Mechanism of Action
Caption: Proposed dual-action mechanism of this compound.
Experimental Workflow: Time-of-Addition Assay
Caption: Workflow for the time-of-addition experiment.
References
Application Notes and Protocols for Studying DDABT1 Targets Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral transduction to investigate the cellular targets of DDABT1, a synthetic ester conjugate of telmisartan and salicylic acid with demonstrated anti-Chikungunya virus (CHIKV) activity.[1][2][3] The primary known target of the telmisartan component of this compound is the Angiotensin II Receptor Type 1 (AT1).[2][4] This document outlines protocols for using lentiviral vectors to modulate the expression of putative this compound targets, enabling a detailed study of its mechanism of action.
Introduction to Lentiviral Transduction for Target Validation
Lentiviral vectors are a powerful tool for gene delivery into a wide range of cell types, including both dividing and non-dividing cells. This makes them ideal for studying the function of genes and validating drug targets. For investigating the targets of a compound like this compound, lentiviral vectors can be used to either overexpress or knockdown the expression of candidate target genes. By observing how these genetic perturbations affect the cellular response to this compound, researchers can confirm the role of the target in the drug's mechanism of action.
Key Concepts:
-
Overexpression: Introducing the coding sequence of a target gene (e.g., AGTR1, the gene encoding the AT1 receptor) to increase its protein expression. This can be used to assess whether increased target levels enhance or diminish the effect of this compound.
-
Knockdown (shRNA): Introducing a short hairpin RNA (shRNA) sequence that targets the mRNA of a specific gene for degradation, leading to reduced protein expression. This can determine if reducing the target's presence mimics or blocks the effect of this compound.
Data Presentation
Table 1: Quantitative Data on this compound In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| IC50 (MOI 0.1) | Vero | 21.07 µM | |
| IC50 (MOI 0.01) | Vero | 14.59 µM | |
| CC50 | Vero | > 700 µM | |
| Inhibition of viral titer at 100 µM (post-treatment) | Vero | >95% reduction up to 4 h post-infection |
Table 2: Example of Lentiviral Titer and Transduction Efficiency
| Vector Type | Packaging System | Titer (TU/mL) | Transduction Efficiency (Vero cells, MOI=10) |
| pLenti-CMV-AGTR1-GFP | 3rd Generation | 1 x 108 | ~90% |
| pLKO.1-shAGTR1 | 3rd Generation | 5 x 107 | ~85% |
| pLenti-CMV-GFP (Control) | 3rd Generation | 2 x 108 | ~95% |
(Note: Titer and efficiency are highly dependent on the specific vector, packaging system, and cell line used. The values above are representative examples.)
Signaling Pathway Implicated in this compound's Action
This compound's inhibitory action on Chikungunya virus replication is linked to its modulation of the AT1 receptor. The PI3K/Akt/mTOR signaling pathway is also implicated in CHIKV infection. The following diagram illustrates a potential signaling network influenced by this compound.
Caption: Putative signaling pathway affected by this compound.
Experimental Workflow for Target Validation
The following diagram outlines the general workflow for using lentiviral transduction to validate a target of this compound, such as the AT1 receptor.
Caption: Experimental workflow for this compound target validation.
Experimental Protocols
Protocol 1: Production of Lentiviral Particles
This protocol describes the generation of lentiviral particles in HEK293T cells using a 3rd generation packaging system.
Materials:
-
HEK293T cells
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral transfer plasmid (e.g., pLenti-CMV-AGTR1-GFP or pLKO.1-shAGTR1)
-
Lentiviral packaging plasmids (e.g., pMD2.G, pRSV-Rev, pMDLg/pRRE)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Ultracentrifuge or lentivirus concentration reagent
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 5 x 106 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in Opti-MEM. For a 10 cm dish:
-
10 µg transfer plasmid
-
5 µg pMD2.G (VSV-G envelope)
-
2.5 µg pRSV-Rev
-
2.5 µg pMDLg/pRRE
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: Change Medium
-
After 16-24 hours, carefully remove the medium containing the transfection complex and replace it with 10 mL of fresh complete DMEM.
-
-
Day 4 & 5: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Filter the pooled supernatant through a 0.45 µm syringe filter to remove cell debris.
-
-
Concentration and Storage
-
Concentrate the viral particles by ultracentrifugation or by using a commercially available concentration reagent.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cells (e.g., Vero cells)
This protocol details the infection of target cells with the produced lentiviral particles.
Materials:
-
Target cells (e.g., Vero)
-
Complete growth medium for target cells
-
Concentrated lentiviral particles
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (for selection, if applicable)
Procedure:
-
Day 1: Seed Target Cells
-
Plate 1 x 105 Vero cells per well in a 6-well plate in 2 mL of complete medium.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be approximately 50-60% confluent at the time of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral aliquot on ice.
-
Prepare the transduction medium: for each well, add Polybrene to the complete medium to a final concentration of 8 µg/mL.
-
Remove the old medium from the cells and add 1.8 mL of the transduction medium.
-
Add the desired amount of lentiviral particles to each well. A range of Multiplicity of Infection (MOI) from 1 to 20 should be tested to optimize transduction efficiency.
-
Gently swirl the plate to mix.
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Day 3: Change Medium
-
After 16-24 hours, remove the virus-containing medium and replace it with 2 mL of fresh complete medium.
-
-
Day 4 onwards: Selection and Expansion (for stable cell lines)
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48-72 hours post-transduction.
-
Determine the optimal puromycin concentration for your target cells by performing a kill curve beforehand (typically 1-10 µg/mL for Vero cells).
-
Replace the medium with fresh medium containing the appropriate concentration of puromycin every 2-3 days.
-
Continue selection for 7-14 days until non-transduced control cells are all dead.
-
Expand the surviving pool of transduced cells for subsequent experiments.
-
Protocol 3: this compound Target Validation Assay
This protocol describes a general method to assess the effect of target modulation on the anti-CHIKV activity of this compound.
Materials:
-
Stable cell lines (wild-type, target overexpressing, and target knockdown)
-
Chikungunya virus (CHIKV)
-
This compound
-
Infection medium (e.g., DMEM with 2% FBS)
-
Reagents for downstream analysis (e.g., plaque assay, RT-qPCR, Western blot)
Procedure:
-
Cell Seeding:
-
Seed the wild-type, target overexpressing, and target knockdown cells in parallel in appropriate culture plates (e.g., 24-well plates for viral titer, 6-well plates for protein/RNA analysis).
-
-
CHIKV Infection and this compound Treatment:
-
Once the cells reach 80-90% confluency, infect them with CHIKV at a predetermined MOI (e.g., 0.1).
-
After a 1-2 hour adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add infection medium containing various concentrations of this compound (and a vehicle control) to the respective wells.
-
-
Incubation and Sample Collection:
-
Incubate the plates at 37°C, 5% CO2 for a specified time (e.g., 24, 48 hours).
-
At the end of the incubation period, collect the cell culture supernatants to determine viral titers via plaque assay.
-
Lyse the cells to extract RNA or protein for RT-qPCR or Western blot analysis to quantify viral RNA/protein levels and confirm target modulation.
-
-
Data Analysis:
-
Compare the antiviral efficacy of this compound across the different cell lines.
-
Hypothesis for AT1 as a target:
-
AT1 Overexpression: May lead to a reduced antiviral effect of this compound (requiring higher concentrations for the same level of inhibition).
-
AT1 Knockdown: May mimic the effect of this compound, leading to reduced viral replication even in the absence of the drug, and potentially sensitizing the cells further to this compound treatment.
-
-
By following these protocols, researchers can systematically investigate the role of specific cellular proteins as targets for this compound and gain deeper insights into its antiviral mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Ddabt1 in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddabt1 is a novel ester conjugate of telmisartan and salicylic acid developed as a potential therapeutic agent against Chikungunya virus (CHIKV), a mosquito-borne alphavirus that causes debilitating arthralgia.[1][2][3][4] this compound has demonstrated potent in vitro antiviral activity against CHIKV, surpassing the efficacy of its individual components, telmisartan and salicylic acid, both alone and in combination. Its mechanism of action is partly attributed to the modulation of the angiotensin II (Ang II) receptor type 1 (AT1), which is implicated in viral entry and replication.
While this compound shows promise as a monotherapy, combination therapy is a well-established strategy in virology to enhance efficacy, reduce dosages, and minimize the emergence of drug-resistant viral strains. This document provides a comprehensive overview of the potential for using this compound in combination with other antiviral agents, along with detailed protocols for evaluating such combinations. Although direct combination studies with this compound have not yet been published, this note outlines a rational approach for selecting and testing potential partner drugs based on their known anti-CHIKV activity.
Potential Combination Partners for this compound
Several antiviral agents have been investigated for their activity against Chikungunya virus and represent potential candidates for combination therapy with this compound. The following table summarizes the in vitro efficacy of these compounds.
Table 1: In Vitro Efficacy of Potential Antiviral Combination Partners against Chikungunya Virus
| Antiviral Agent | Virus Strain | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| This compound | CHIKV-PS | Vero | 14.59 (at 0.01 MOI) | >700 | >33 | |
| Ribavirin | CHIKV | Vero | 15.51 ± 1.62 | Not specified | Not specified | |
| Interferon alfa-2a | CHIKV | Vero | 0.173 IU/mL (EC50) | Not specified | Not specified | |
| Chloroquine | CHIKV | Vero | 5-20 (effective range) | Not specified | Not specified | |
| Doxycycline | CHIKV | Vero | 10.95 ± 2.12 | Not specified | Not specified |
Signaling Pathways and Rationale for Combination Therapy
The primary proposed mechanism of action for this compound involves the modulation of the AT1 receptor, which is believed to play a role in the CHIKV lifecycle. Combining this compound with antiviral agents that target different stages of the viral life cycle or distinct host pathways could lead to synergistic or additive effects.
This compound and the Angiotensin II Type 1 (AT1) Receptor Pathway
Telmisartan, a component of this compound, is a known AT1 receptor blocker. The activation of the AT1 receptor by angiotensin II is associated with inflammatory pathways that can be exploited by viruses. By blocking this receptor, this compound may interfere with viral entry and replication.
Proposed Combination Strategies
A logical approach to combination therapy is to pair this compound with drugs that have different mechanisms of action. For instance:
-
This compound + Ribavirin: Ribavirin is a broad-spectrum antiviral that inhibits viral RNA synthesis. Combining this with this compound's potential effect on viral entry could provide a multi-pronged attack on the virus.
-
This compound + Interferon-alfa: Interferons are cytokines that induce an antiviral state in host cells. This host-targeted approach would complement the direct-acting or host-pathway-modulating effect of this compound.
-
This compound + Chloroquine: Chloroquine is thought to inhibit viral entry by raising the pH of endosomes, which is necessary for the fusion of the viral envelope with the endosomal membrane. This mechanism is distinct from AT1 receptor blockade and could be complementary.
Experimental Protocols
To evaluate the efficacy of this compound in combination with other antiviral agents, a series of in vitro experiments are necessary. The following protocols provide a framework for these investigations.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of each compound that is non-toxic to the host cells.
Materials:
-
Vero cells (or other susceptible cell line)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and potential combination antiviral agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and the other antiviral agent in complete growth medium.
-
Remove the culture medium from the cells and add 100 µL of the various drug concentrations to the wells. Include untreated cell controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the reduction in infectious virus particles in the presence of the antiviral compounds.
Materials:
-
Vero cells
-
24-well cell culture plates
-
Chikungunya virus stock of known titer
-
This compound and combination antiviral agents
-
Overlay medium (e.g., 2X DMEM mixed with 1.6% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed Vero cells in 24-well plates and grow to confluency.
-
Prepare serial dilutions of the Chikungunya virus stock.
-
Infect the confluent cell monolayers with 100 µL of each virus dilution for 1 hour at 37°C.
-
During the infection, prepare the drug dilutions in the overlay medium.
-
After the 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add 1 mL of the overlay medium containing the desired concentrations of this compound, the combination drug, or both. Include a virus-only control.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet solution to visualize and count the plaques.
-
Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each drug concentration. The 50% effective concentration (EC50) is the concentration of the drug that reduces the viral titer by 50% compared to the untreated virus control.
Synergy Testing (Checkerboard Assay)
The checkerboard assay is a standard method to assess the interaction between two drugs.
Protocol:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 2-11) and serial dilutions of the combination drug along the y-axis (e.g., rows B-G).
-
Column 1 and row A should contain the drugs alone at the same concentrations used in the matrix.
-
Include a virus control (no drugs) and a cell control (no virus, no drugs).
-
Infect the cells with CHIKV at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, add the drug combinations to the respective wells.
-
Incubate the plate for a period that allows for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).
-
Assess the antiviral effect in each well. This can be done by visual inspection of CPE, or more quantitatively using a cell viability assay like the MTT assay.
-
The interaction between the two drugs is typically quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each drug in the combination, and the FIC index is the sum of the FICs of the two drugs.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
The FIC index is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Conclusion
The development of this compound presents a promising new avenue for the treatment of Chikungunya virus infection. While its efficacy as a standalone agent is still under investigation, exploring its potential in combination with other antiviral drugs is a critical next step. The protocols and information provided in these application notes offer a robust framework for researchers to systematically evaluate potential this compound-based combination therapies, with the ultimate goal of developing more effective treatments for this debilitating viral disease. Further research into the specific signaling pathways modulated by this compound will also be crucial in identifying the most rational and effective combination partners.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Chikungunya Virus: In Vitro Response to Combination Therapy With Ribavirin and Interferon Alfa 2a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Plaque Reduction Assay for Evaluating the Antiviral Activity of Ddabt1
Introduction
The plaque reduction assay is a fundamental method in virology used to quantify the infectivity of a lytic virus and to assess the efficacy of antiviral compounds. This assay is based on the ability of infectious virus particles to form localized areas of cell death, or "plaques," in a confluent monolayer of susceptible host cells. The number of plaques is directly proportional to the concentration of infectious virus in the sample. When an antiviral agent is introduced, a reduction in the number or size of plaques indicates its inhibitory effect on viral replication. This document provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of the compound Ddabt1.
Principle
A confluent monolayer of host cells is infected with a known concentration of virus in the presence of varying concentrations of this compound. After an incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) which restricts the spread of progeny virus to neighboring cells. This results in the formation of discrete plaques. The plaques are then visualized, counted, and the concentration of this compound that inhibits plaque formation by 50% (IC50) is calculated.
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Susceptible host cell line (e.g., Vero, HeLa, MDCK)
-
Specific virus stock of known titer (e.g., Herpes Simplex Virus, Influenza Virus)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Semi-solid overlay medium (e.g., 2X medium mixed 1:1 with 1.2% agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Experimental Protocol
Day 1: Cell Seeding
-
Culture and expand the chosen host cell line in appropriate growth medium.
-
Harvest the cells using trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the cells in fresh growth medium and perform a cell count.
-
Seed the cells into 6-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well).
-
Incubate the plates overnight in a CO2 incubator.
Day 2: Virus Infection and this compound Treatment
-
Prepare serial dilutions of this compound in serum-free medium. The concentration range should be chosen to bracket the expected IC50 value.
-
Prepare a virus dilution in serum-free medium that will result in 50-100 plaques per well.
-
Aspirate the growth medium from the confluent cell monolayers and wash the cells once with PBS.
-
In separate tubes, mix the virus dilution with each this compound dilution (and a no-drug control) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Inoculate each well with the virus-Ddabt1 mixture. Include a "cells only" control (no virus, no this compound) and a "virus only" control (virus, no this compound).
-
Incubate the plates for 1-2 hours at 37°C in a CO2 incubator, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.
Day 3-5: Overlay and Incubation
-
Carefully aspirate the inoculum from each well.
-
Gently add 2 ml of pre-warmed semi-solid overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
Return the plates to the CO2 incubator and incubate for 2-5 days, depending on the virus being tested, until visible plaques are formed.
Day 6: Plaque Fixation and Staining
-
Aspirate the semi-solid overlay. This can be facilitated by first refrigerating the plates for 30 minutes.
-
Fix the cells by adding 1 ml of fixative solution to each well and incubating for 20 minutes at room temperature.
-
Aspirate the fixative and gently wash the wells with water.
-
Add 1 ml of crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the stain and wash the wells with water until the background is clear.
-
Allow the plates to air dry completely.
Data Analysis
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the "virus only" control using the following formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in this compound-treated well) / Number of plaques in virus control] x 100
-
Plot the percentage of plaque reduction against the log concentration of this compound.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve using non-linear regression analysis.
Quantitative Data Summary
The following table presents hypothetical data for the antiviral activity of this compound against a model virus, demonstrating the expected outcome of a plaque reduction assay.
| This compound Concentration (µM) | Mean Plaque Count | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 85 | ± 7 | 0% |
| 0.1 | 78 | ± 6 | 8.2% |
| 1 | 55 | ± 5 | 35.3% |
| 5 | 41 | ± 4 | 51.8% |
| 10 | 23 | ± 3 | 72.9% |
| 50 | 8 | ± 2 | 90.6% |
| 100 | 2 | ± 1 | 97.6% |
IC50 Value: Based on the data above, the calculated IC50 for this compound is approximately 4.5 µM.
Visualizations
Caption: Workflow for the this compound plaque reduction assay.
Caption: Logical relationship in the this compound antiviral assay.
Application Notes and Protocols for Gene Expression Analysis Following Ddabt1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddabt1 is a novel synthetic ester conjugate of telmisartan (TM) and salicylic acid (SA) with demonstrated anti-inflammatory properties and antiviral activity against Chikungunya virus (CHIKV)[1][2][3][4]. Its mechanism of action is partially attributed to the modulation of the angiotensin II receptor type 1 (AT1), a pathway influenced by its telmisartan component[5]. Understanding the global impact of this compound on host gene expression is crucial for elucidating its complete mechanism of action, identifying potential biomarkers, and further drug development.
These application notes provide a comprehensive guide to performing gene expression analysis in cells or tissues treated with this compound. The protocols outlined below cover experimental design, sample preparation, and data analysis for three common gene expression analysis techniques: RNA Sequencing (RNA-Seq), Microarray, and Quantitative Real-Time PCR (qPCR).
Key Signaling Pathways Affected by this compound Components
Based on the known effects of its constituent parts, telmisartan and salicylic acid, this compound is anticipated to modulate several key signaling pathways. Gene expression studies should focus on genes within these pathways to gain insights into the compound's biological effects.
-
Angiotensin II Receptor Signaling: As a derivative of telmisartan, an angiotensin II receptor blocker (ARB), this compound is expected to influence the expression of genes regulated by the AT1 receptor. This pathway is involved in vasoconstriction, cell proliferation, and inflammation.
-
PPARγ Signaling: Telmisartan is a known partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. Key target genes include AP2 (FABP4), CD36, and PCK1.
-
Inflammatory and Immune Response Pathways: Both telmisartan and salicylic acid possess anti-inflammatory properties. This compound treatment may alter the expression of pro-inflammatory cytokines and chemokines such as IL-6 and MCP-1, as well as genes involved in the NF-κB and MAPK signaling pathways. In the context of viral infections like CHIKV, this compound may also modulate the expression of interferons and other antiviral response genes.
-
Oxidative Stress Response: Telmisartan has been shown to modulate the expression of genes involved in managing oxidative stress, including SOD-2 and CAT.
-
TGF-β Signaling: Telmisartan can downregulate the expression of Transforming Growth Factor-beta 1 (TGF-β1), a key regulator of fibrosis and cellular proliferation.
Data Presentation: Expected Gene Expression Changes
The following tables summarize hypothetical quantitative data for key genes expected to be differentially expressed following this compound treatment, based on the known effects of its components. These tables are for illustrative purposes and actual results may vary depending on the experimental system.
Table 1: Hypothetical RNA-Seq/Microarray Results for this compound Treatment in CHIKV-Infected Cells
| Gene | Pathway | Fold Change (this compound vs. Vehicle) | p-value |
| IL6 | Inflammation | -2.5 | < 0.01 |
| CCL2 (MCP-1) | Inflammation | -3.1 | < 0.01 |
| IFNA1 | Antiviral Response | +1.8 | < 0.05 |
| IFNG | Antiviral Response | +2.2 | < 0.05 |
| AGTR1 | Angiotensin Signaling | -1.5 | < 0.05 |
| PPARG | PPARγ Signaling | +1.7 | < 0.05 |
| FABP4 (AP2) | PPARγ Signaling | +2.0 | < 0.05 |
| CD36 | PPARγ Signaling | +2.3 | < 0.01 |
| SOD2 | Oxidative Stress | +1.9 | < 0.05 |
| TGFB1 | TGF-β Signaling | -2.8 | < 0.01 |
Table 2: Hypothetical qPCR Validation of Differentially Expressed Genes
| Gene | Average Fold Change (RNA-Seq) | Average Fold Change (qPCR) | Standard Deviation (qPCR) |
| IL6 | -2.5 | -2.3 | 0.25 |
| CCL2 | -3.1 | -2.9 | 0.31 |
| IFNG | +2.2 | +2.5 | 0.28 |
| CD36 | +2.3 | +2.1 | 0.22 |
| TGFB1 | -2.8 | -2.6 | 0.29 |
Experimental Protocols
Protocol 1: Global Gene Expression Analysis using RNA Sequencing
This protocol outlines the steps for performing RNA-Seq on cells treated with this compound.
1. Cell Culture and this compound Treatment: a. Plate cells (e.g., Vero, Huh7, or relevant primary cells) at an appropriate density and allow them to adhere overnight. b. For viral infection studies, infect cells with Chikungunya virus (CHIKV) at a suitable multiplicity of infection (MOI). c. Following infection (or directly for non-infected studies), treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). Include a sufficient number of biological replicates (at least three) for each condition. d. Incubate for the desired time period (e.g., 24, 48 hours).
2. RNA Isolation: a. Wash cells with ice-cold PBS. b. Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial RNA isolation kit. c. Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended.
3. Library Preparation and Sequencing: a. Prepare RNA-Seq libraries from the isolated RNA using a commercial kit. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion. b. Convert the RNA to cDNA, followed by fragmentation, adapter ligation, and amplification. c. Quantify the final libraries and pool them for sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the experimental goals, but 20-30 million reads per sample is a common starting point for gene expression profiling.
4. Data Analysis: a. Perform quality control on the raw sequencing reads using tools like FastQC. b. Align the reads to a reference genome using a splice-aware aligner (e.g., STAR). c. Quantify gene expression levels to generate a count matrix. d. Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR. e. Perform pathway and gene ontology enrichment analysis on the list of differentially expressed genes to identify significantly affected biological processes.
RNA-Seq Experimental Workflow
Protocol 2: Gene Expression Profiling using Microarray
This protocol provides a general workflow for microarray analysis.
1. Sample Preparation: a. Follow the same cell culture, treatment, and RNA isolation steps as described in Protocol 1 (steps 1 and 2). High-quality RNA is critical for microarray experiments.
2. cDNA Synthesis and Labeling: a. Synthesize first-strand cDNA from the total RNA using reverse transcriptase and a labeled primer (e.g., biotin-labeled). b. In a second-strand synthesis reaction, generate double-stranded cDNA. c. Perform in vitro transcription to generate cRNA, incorporating labeled nucleotides. d. Fragment the labeled cRNA to the appropriate size for hybridization.
3. Hybridization and Washing: a. Hybridize the fragmented and labeled cRNA to the microarray chip overnight in a hybridization oven. b. After hybridization, wash the arrays to remove non-specifically bound cRNA.
4. Scanning and Data Extraction: a. Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals. b. Use image analysis software to quantify the signal intensity for each probe on the array.
5. Data Analysis: a. Perform quality control on the raw data. b. Normalize the data to correct for systematic variations between arrays. c. Identify differentially expressed genes between this compound-treated and control samples using statistical tests (e.g., t-test, ANOVA). d. Perform clustering and pathway analysis on the differentially expressed genes.
Microarray Experimental Workflow
Protocol 3: Validation of Gene Expression Changes by qPCR
This protocol is for validating the results from RNA-Seq or microarray experiments for a select number of genes.
1. cDNA Synthesis: a. Use the same high-quality RNA isolated for the primary experiment. b. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
2. Primer Design and Validation: a. Design primers specific to the genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA. b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
3. qPCR Reaction: a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix. b. Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis at the end of the run for SYBR Green assays to ensure product specificity.
4. Data Analysis: a. Determine the quantification cycle (Cq) for each sample. b. Normalize the Cq values of the target genes to the Cq value of the housekeeping gene (ΔCq). c. Calculate the fold change in gene expression using the ΔΔCq method. d. Statistically compare the expression levels between this compound-treated and control groups. A strong correlation between qPCR and RNA-Seq/microarray results provides confidence in the findings.
Signaling Pathway Diagram
This compound Putative Signaling Pathways
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. angiotensin II signaling pathwayRat Genome Database [rgd.mcw.edu]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. Effect of salicylic acid on expression level of genes related with isoprenoid pathway in centella (Centella asiatica (L.) Urban) cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protein Solubility Issues In Vitro
Disclaimer: The following guide provides general strategies for troubleshooting protein solubility. The term "Ddabt1" as a protein with known solubility issues could not be identified in the public scientific literature. The information presented here is a generalized resource applicable to a wide range of proteins.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common protein solubility challenges during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My purified protein is precipitating. What are the first steps to troubleshoot this issue?
A1: Protein precipitation is a common indicator of insolubility. The initial troubleshooting steps should focus on the protein's immediate environment: the buffer.
-
Buffer pH: A protein's solubility is often lowest at its isoelectric point (pI), where its net charge is zero[1][2]. To mitigate this, adjust the buffer pH to be at least one unit away from the protein's theoretical pI[2][].
-
Ionic Strength: The salt concentration of the buffer can significantly impact solubility. At low concentrations, increasing salt can enhance solubility ("salting in"), while at very high concentrations, it can cause precipitation ("salting out")[4]. It is advisable to test a range of salt concentrations (e.g., 50-500 mM NaCl).
-
Protein Concentration: High protein concentrations can favor aggregation and precipitation. If possible, work with lower protein concentrations initially. It has been noted that keeping the initial refolding concentration below 0.1 mg/ml can help prevent precipitation.
-
Temperature: Lower temperatures, often around 4°C, can slow down aggregation processes and are generally recommended for protein purification and storage.
Q2: I have optimized the buffer conditions, but solubility remains an issue. What additives can I use?
A2: Various chemical additives can be included in the buffer to enhance protein solubility and stability. Screening different additives is often necessary.
-
Sugars and Polyols: Glycerol (5-50%), sucrose, and sorbitol (0.2-0.5 M) can stabilize proteins and increase solubility.
-
Amino Acids: L-arginine and L-glutamate, often used in combination at concentrations around 50 mM, can suppress aggregation and improve solubility.
-
Reducing Agents: For proteins with cysteine residues, reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-10 mM can prevent the formation of intermolecular disulfide bonds that lead to aggregation.
-
Detergents: For proteins with hydrophobic patches, low concentrations of non-ionic (e.g., Triton X-100, Tween-20 at 0.01%-1%) or zwitterionic detergents can be beneficial.
Q3: My protein is expressed in E. coli and forms inclusion bodies. How can I obtain soluble, active protein?
A3: Expression of eukaryotic proteins in E. coli often results in insoluble aggregates called inclusion bodies. Recovering active protein from inclusion bodies requires a process of solubilization and refolding.
-
Isolation and Washing: Inclusion bodies can be isolated from cell lysates by centrifugation. Washing with mild detergents (e.g., Triton X-100) can remove contaminants.
-
Solubilization (Denaturation): The washed inclusion bodies are solubilized using strong denaturants like 6-8 M guanidine hydrochloride (GuHCl) or 8 M urea to unfold the protein completely. A reducing agent should be included to reduce any disulfide bonds.
-
Refolding: The denatured protein is then refolded by removing the denaturant. This is a critical step and can be achieved through several methods:
-
Dilution: The denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer.
-
Dialysis: The denatured protein is placed in a dialysis bag, and the denaturant is gradually removed by exchanging the external buffer.
-
Chromatography: Size-exclusion or other chromatography methods can be used to separate the denaturant from the protein, allowing it to refold on the column.
-
Data Presentation: Additive Screening for Improved Solubility
The following table provides a structured approach to screening common additives for their effect on protein solubility.
| Additive Class | Additive Example | Concentration Range | Purpose |
| Polyols/Sugars | Glycerol | 5% - 20% (v/v) | Stabilizes protein structure, increases solvent viscosity. |
| Sorbitol | 0.2 M - 0.5 M | Osmolyte that can aid in proper folding. | |
| Amino Acids | L-Arginine | 50 mM - 500 mM | Suppresses aggregation. |
| L-Glutamate | 50 mM - 500 mM | Works synergistically with L-Arginine to improve solubility. | |
| Reducing Agents | Dithiothreitol (DTT) | 1 mM - 10 mM | Prevents oxidation of cysteine residues and disulfide bond formation. |
| Detergents | Triton X-100 | 0.01% - 1% (v/v) | Solubilizes proteins with hydrophobic regions. |
Experimental Protocols
Protocol 1: Protein Refolding by Dilution
This protocol describes a general method for refolding a denatured protein from inclusion bodies by rapid dilution.
Materials:
-
Solubilized protein in denaturation buffer (e.g., 6 M GuHCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 0.5 M Arginine).
-
Stir plate and stir bar.
-
Spectrophotometer for concentration measurement.
Procedure:
-
Determine the concentration of the denatured protein solution.
-
Place a large volume of ice-cold refolding buffer in a beaker on a stir plate, stirring gently.
-
Slowly add the denatured protein solution dropwise to the refolding buffer to a final protein concentration of 10-100 µg/mL.
-
Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.
-
After incubation, concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
-
Centrifuge the concentrated protein solution at high speed (e.g., >14,000 x g) for 20-30 minutes to pellet any aggregated protein.
-
Assess the solubility and activity of the supernatant containing the refolded protein.
Mandatory Visualizations
Caption: Troubleshooting workflow for protein insolubility.
Caption: Relationship between causes of insolubility and solutions.
References
Technical Support Center: Optimizing Ddabt1 Dosage for In Vivo Animal Studies
Welcome to the technical support center for Ddabt1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo animal studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of in vivo research with this novel compound.
Disclaimer
The information provided here is based on currently available data and general principles of pharmacology and toxicology. As this compound is a research compound, it is essential to conduct your own dose-ranging and toxicity studies in your specific animal models and experimental systems.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with this compound and provides systematic approaches to their resolution.
Issue 1: Unexpected Toxicity or Adverse Events
Symptoms: Hunched posture, ruffled fur, weight loss, lethargy, or mortality at expected therapeutic doses.
Potential Causes:
-
Species-specific sensitivity: The reported LD50 of 5000 mg/kg was determined in rats. Mice or other species may exhibit different sensitivity.
-
Formulation issues: Poor solubility or stability of the formulation can lead to inconsistent dosing and potential toxicity from aggregates.
-
On-target toxicity: As an inhibitor of the Angiotensin II receptor type 1 (AT1), this compound may cause hypotension, electrolyte imbalance, or renal toxicity, especially at higher doses.
-
Off-target effects: The salicylic acid moiety could contribute to gastrointestinal irritation or other off-target effects.
Troubleshooting Steps:
-
Confirm Formulation Quality:
-
Visually inspect the formulation for any precipitation or phase separation.
-
If possible, analytically confirm the concentration and stability of this compound in the vehicle.
-
-
Perform a Dose-Response Toxicity Study:
-
Start with a low dose (e.g., one-tenth of the effective dose reported in rats, adjusted for body surface area) and escalate in a small cohort of animals.
-
Monitor animals closely for clinical signs of toxicity and record body weight daily.
-
Consider conducting a full Maximum Tolerated Dose (MTD) study (see protocol below).
-
-
Monitor for On-Target Effects:
-
In a satellite group of animals, monitor blood pressure and serum electrolytes.
-
At the end of the study, perform histopathological analysis of key organs, particularly the kidneys.
-
-
Consider Alternative Formulations/Routes: If oral administration leads to gastrointestinal issues, explore alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection, which may require different formulations.
Issue 2: Lack of Efficacy
Symptoms: The expected therapeutic effect is not observed at the administered doses.
Potential Causes:
-
Insufficient Dose: The dose used may be too low to achieve a therapeutic concentration at the target site.
-
Poor Bioavailability: this compound's bioavailability may be low or variable. Telmisartan, one of its parent compounds, has poor solubility.
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared in the test species.
-
Incorrect Administration Route: The chosen route of administration may not be optimal for achieving the desired exposure.
Troubleshooting Steps:
-
Dose Escalation Study:
-
Systematically increase the dose in different cohorts of animals.
-
If possible, measure a pharmacodynamic (PD) marker to assess target engagement.
-
-
Pharmacokinetic (PK) Analysis:
-
Conduct a pilot PK study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2) of this compound in your animal model. This will inform dosing frequency and levels.
-
-
Evaluate Alternative Formulations:
-
Consider formulations known to improve the solubility and absorption of poorly soluble compounds (e.g., solutions in DMSO/PEG, suspensions in methylcellulose with a surfactant).
-
-
Assess Target Engagement:
-
If a known downstream biomarker of AT1 inhibition is available (e.g., changes in blood pressure, specific gene or protein expression in the target tissue), measure it to confirm that this compound is reaching its target and exerting a biological effect.
-
Issue 3: High Variability in Animal Responses
Symptoms: Inconsistent therapeutic outcomes or toxicological effects among animals in the same dose group.
Potential Causes:
-
Formulation Inhomogeneity: If this compound is administered as a suspension, inconsistent mixing can lead to variable dosing.
-
Inaccurate Dosing Technique: Variability in the volume administered or the site of injection can affect absorption.
-
Biological Variability: Age, sex, and health status of the animals can influence drug metabolism and response.
-
Gavage Errors: In oral gavage, accidental administration into the lungs can lead to severe adverse effects and high variability.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity:
-
If using a suspension, vortex or stir it thoroughly before each animal is dosed.
-
-
Refine Dosing Technique:
-
Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, IP injection).
-
Use appropriate and calibrated equipment.
-
-
Standardize Animal Characteristics:
-
Use animals of the same sex, age, and from the same supplier.
-
Allow animals to acclimate to their environment before starting the experiment.
-
-
Confirm Gavage Accuracy:
-
Ensure proper technique is used for oral gavage to avoid accidental tracheal administration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: There is no published data on the use of this compound in mice. However, a reasonable starting point can be extrapolated from the rat data. The effective anti-inflammatory dose in rats was 12 mg/kg. A common method for interspecies dose scaling is based on body surface area. A conservative starting dose for an efficacy study in mice could be in the range of 10-20 mg/kg, but it is crucial to perform a dose-finding and tolerability study in your specific mouse strain and disease model. For initial safety assessments, a dose of approximately 5 mg/kg (based on less than 1/100th of the rat LD50, with a safety factor) would be a cautious starting point.
Q2: How should this compound be formulated for in vivo administration?
A2: The only published formulation for this compound is a suspension in 1% carboxymethyl cellulose (CMC) for oral administration[1]. This is a common and generally well-tolerated vehicle for preclinical studies. For other routes of administration or if solubility is an issue, other vehicles may be considered.
Q3: What is the mechanism of action of this compound?
A3: this compound is a conjugate of telmisartan and salicylic acid. Its mechanism of action is understood to be at least partially through the inhibition of the Angiotensin II receptor type 1 (AT1), similar to telmisartan[1]. The salicylic acid component likely contributes to its anti-inflammatory effects through pathways common to nonsteroidal anti-inflammatory drugs (NSAIDs). Further research is needed to fully elucidate its complete mechanism of action[1][2].
Q4: What are the known in vitro concentrations of this compound that show biological activity?
A4: In vitro studies on Vero cells infected with the Chikungunya virus showed an IC50 (half-maximal inhibitory concentration) of 14.53 µM[2]. The CC50 (half-maximal cytotoxic concentration) was found to be greater than 700 µM, indicating a good selectivity index of over 33.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Virus | Value | Reference |
|---|---|---|---|---|
| IC50 | Vero | Chikungunya | 14.53 µM | |
| CC50 | Vero | - | > 700 µM |
| Selectivity Index | - | - | > 33 | |
Table 2: In Vivo Data for this compound in Rats
| Parameter | Species | Route | Value | Reference |
|---|---|---|---|---|
| Acute Oral LD50 | Rat | Oral | 5000 mg/kg | |
| Suggested Safe Dose | Rat | Oral | < 50 mg/kg |
| Effective Dose (Anti-inflammatory) | Rat | Oral | 12 mg/kg | |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Objective: To prepare a homogenous suspension of this compound in 1% carboxymethyl cellulose (CMC).
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or bottle
-
Weighing scale and spatula
Procedure:
-
Prepare 1% CMC Vehicle:
-
Weigh the required amount of CMC powder.
-
In a sterile beaker with a stir bar, slowly add the CMC powder to the sterile water while stirring continuously to avoid clumping.
-
Stir for several hours at room temperature, or overnight at 4°C, until the CMC is fully dissolved and the solution is clear and viscous.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound and vehicle for your study. For example, for a 10 mg/kg dose in animals receiving 10 mL/kg, you will need a 1 mg/mL suspension.
-
Weigh the this compound powder accurately.
-
Add a small amount of the 1% CMC vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to ensure a homogenous suspension.
-
Stir the final suspension for at least 30 minutes before administration.
-
-
Administration:
-
Stir the suspension immediately before drawing each dose to ensure homogeneity.
-
Administer to animals using an appropriate-sized oral gavage needle.
-
Protocol 2: Pilot Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Animals:
-
Age- and sex-matched mice (e.g., C57BL/6, 8-10 weeks old). Use a small number of animals per group (n=3-5).
Procedure:
-
Dose Selection:
-
Based on the rat LD50 and effective dose, select a range of doses. A suggested starting range for mice could be 10, 30, 100, and 300 mg/kg.
-
-
Administration:
-
Administer a single dose of this compound orally (or via the intended route of administration).
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur texture) immediately after dosing and at regular intervals for at least 7-14 days.
-
Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy. Consider collecting major organs for histopathology.
-
-
MTD Determination:
-
The MTD is the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity. This dose can then be used as the high dose for subsequent efficacy studies.
-
Visualizations
References
Troubleshooting inconsistent results in Ddabt1 antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ddabt1 in antiviral assays. The information is designed to address common challenges and ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antiviral activity?
This compound is an ester conjugate of telmisartan and salicylic acid.[1][2][3][4] It has demonstrated antiviral efficacy against the Chikungunya virus (CHIKV).[1] Studies have shown that this compound can significantly inhibit CHIKV infection by reducing the cytopathic effect (CPE), viral titer, viral RNA, and viral proteins.
Q2: What is the proposed mechanism of action for this compound?
The precise mechanism of action is still under investigation, but evidence suggests that this compound interferes predominantly with the early stages of the CHIKV life cycle. However, it has also been shown to have an effect on the later stages of infection. Part of its antiviral efficacy may be attributed to the modulation of the angiotensin II (Ang II) receptor type 1 (AT1).
Q3: What are the key parameters to consider when designing a this compound antiviral assay?
When designing an experiment with this compound, it is crucial to consider the following:
-
Cell line: The original studies utilized Vero cells.
-
Virus strain and Multiplicity of Infection (MOI): The CHIK-PS strain at an MOI of 0.1 was used in key experiments.
-
Drug concentration: this compound has been shown to be effective at concentrations up to 100 μM with low cytotoxicity.
-
Timing of treatment: The effect of this compound can vary significantly depending on whether it is added before, during, or after viral infection.
Troubleshooting Guide
Issue 1: High Variability in Viral Titer Reduction
Q: We are observing inconsistent results in viral titer reduction between experiments. What are the potential causes and solutions?
A: High variability can stem from several factors. Below is a table outlining potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Confluency | Ensure cells are healthy, within a consistent passage number range, and seeded to achieve a consistent confluency (e.g., 90%) at the time of infection. |
| Variability in Virus Stock Titer | Aliquot and titer your viral stock carefully. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles that can degrade the virus. |
| Inaccurate Drug Concentration | Prepare fresh dilutions of this compound for each experiment. Verify the stock concentration and ensure proper dissolution. |
| Inconsistent Incubation Times | Use a calibrated timer for all incubation steps, including drug pretreatment, virus adsorption, and post-infection incubation. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. |
Issue 2: No Significant Antiviral Effect Observed
Q: Our assay is not showing the expected reduction in viral replication with this compound treatment. Why might this be happening?
A: A lack of antiviral effect can be disappointing, but systematically reviewing your protocol can often identify the issue.
-
Suboptimal Treatment Timing: The antiviral activity of this compound is highly dependent on the timing of its addition. Post-infection treatment has been shown to be more effective than pre-treatment. Consider running a time-of-addition experiment to determine the optimal window for your specific experimental setup.
-
Incorrect Drug Concentration: The half-maximal inhibitory concentration (IC50) of this compound against CHIKV has been reported to be in the micromolar range. Ensure your working concentration is appropriate. A dose-response experiment is recommended to confirm the effective concentration.
-
Virus Strain Specificity: The reported efficacy of this compound is for the Chikungunya virus. Its activity against other viruses has not been documented in the provided information.
-
Inactive Compound: Ensure the integrity of the this compound compound. If possible, verify its purity and structure.
Issue 3: High Cytotoxicity Observed
Q: We are observing significant cell death in our this compound-treated wells, even in the absence of virus. What should we do?
A: High cytotoxicity can confound the results of your antiviral assay.
-
Determine the 50% Cytotoxic Concentration (CC50): It is essential to determine the CC50 of this compound on your specific cell line. The CC50 for this compound on Vero cells was found to be greater than 700 μM.
-
Use Lower Concentrations: Based on the CC50 value, select non-toxic concentrations of this compound for your antiviral assays.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the final concentration used in the assay. Include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If you are not using Vero cells, it is crucial to establish the cytotoxicity profile in your chosen cell line.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against Chikungunya Virus
| Parameter | Value | Cell Line | Virus MOI | Reference |
| IC50 | 14.53 μM | Vero | 0.01 | |
| IC50 | 21.07 μM | Vero | 0.1 | |
| CC50 | > 700 μM | Vero | N/A | |
| Selectivity Index (SI) | > 33 | Vero | N/A |
Table 2: Time-of-Addition Assay Results for this compound
| Time of this compound Addition (post-infection) | Viral Inhibition | Reference |
| Up to 4 hours | > 95% | |
| 12 hours | ~ 58% |
Experimental Protocols
Post-Treatment Antiviral Assay
This protocol is adapted from studies investigating the effect of this compound after viral infection.
-
Cell Seeding: Seed Vero cells in an appropriate cell culture plate or dish to achieve approximately 90% confluency on the day of infection.
-
Viral Infection: Infect the confluent cell monolayer with Chikungunya virus at the desired MOI (e.g., 0.1).
-
Virus Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.
-
Washing: Remove the viral inoculum and wash the cells three times with 1x PBS to remove any unbound virus.
-
This compound Treatment: Add fresh cell culture medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 18 hours).
-
Harvesting: Collect the cell supernatants to determine the viral titer via plaque assay and/or lyse the cells to analyze viral RNA and protein levels.
Time-of-Addition Assay
This protocol helps to determine the stage of the viral life cycle that is inhibited by this compound.
-
Cell Seeding and Infection: Follow steps 1-3 of the Post-Treatment Antiviral Assay protocol.
-
Staggered this compound Addition: Following the 90-minute virus adsorption and washing, add this compound-containing medium at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).
-
Incubation: Incubate all plates until a common endpoint (e.g., 18 hours post-infection).
-
Harvesting: Collect the supernatants from all time points simultaneously and determine the viral titer by plaque assay.
Visualizations
Caption: A generalized workflow for a post-treatment this compound antiviral assay.
Caption: A decision tree for troubleshooting common issues in this compound antiviral assays.
References
- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line selection for consistent Ddabt1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Deleted in Malignant Brain Tumors 1 (DMBT1) protein. The information is tailored for scientists and professionals in drug development engaged in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMBT1 and what is its primary function in cancer?
A1: DMBT1 is a candidate tumor suppressor gene located on chromosome 10q25.3-q26.1.[1][2] It encodes a glycoprotein that belongs to the scavenger receptor cysteine-rich (SRCR) superfamily.[3] Functionally, DMBT1 is involved in epithelial differentiation, and innate immune defense.[3] In the context of cancer, it is often downregulated or lost in various malignancies, including brain, lung, gastrointestinal, and ovarian cancers.[1] Its tumor-suppressive functions are linked to the inhibition of cell proliferation, migration, and invasion, as well as enhancing sensitivity to chemotherapy agents like cisplatin.
Q2: What is the established signaling pathway for DMBT1 in cancer cells?
A2: DMBT1 is known to suppress cancer progression by interacting with galectin-3. This interaction leads to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Specifically, overexpression of DMBT1 can decrease the expression of galectin-3 and subsequently inhibit the phosphorylation of PI3K and Akt, leading to downstream effects on cell proliferation and survival.
Q3: How do I choose a suitable cell line for my DMBT1 experiments?
A3: The choice of cell line is critical for obtaining consistent and reliable results. The selection depends on the specific aims of your experiment (e.g., overexpression vs. knockdown studies).
-
For overexpression studies: Select a cell line with low or absent endogenous DMBT1 expression. This will provide a clear background to observe the effects of exogenously introduced DMBT1. The ovarian cancer cell line SKOV3 is a well-documented example of a cell line with low DMBT1 expression, making it an ideal model for such experiments.
-
For knockdown or knockout studies: Choose a cell line with detectable endogenous DMBT1 expression. This will allow you to assess the functional consequences of reducing or eliminating the protein.
-
General Considerations: Always verify the DMBT1 expression level in your selected cell line by Western blot or qRT-PCR before proceeding with your experiments. The expression of DMBT1 can be highly variable among different cancer cell lines.
Cell Line Selection Guide
The following table summarizes DMBT1 expression in some commonly used cancer cell lines, based on available literature. Researchers should independently verify these expression levels in their own lab.
| Cell Line | Cancer Type | Reported DMBT1 Expression Level | Recommended for |
| SKOV3 | Ovarian Cancer | Low / Downregulated | Overexpression studies |
| SCLC Cell Lines | Small Cell Lung Cancer | Absent (in 20/20 lines tested in one study) | Overexpression studies |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | Variable; Absent in ~43% of lines tested | Verify expression; suitable for both overexpression or knockdown depending on the specific cell line |
| Oral Squamous Carcinoma Cell Lines | Oral Cancer | Downregulated or deleted in all 9 lines tested in one study | Overexpression studies |
| MCF7 | Breast Cancer | Variable; often downregulated in breast cancer tissues | Verify expression before use |
| A549 | Non-Small Cell Lung Cancer | Variable; reported to lack DMBT1 expression in some studies | Verify expression before use |
Troubleshooting Guides
Problem 1: Weak or No DMBT1 Signal in Western Blot
Possible Causes and Solutions:
| Cause | Solution |
| Low Endogenous Expression: | The selected cell line may have very low or no DMBT1 expression. Confirm DMBT1 mRNA levels with qRT-PCR. If protein levels are too low for detection, consider using a cell line with higher expression or creating a stable cell line overexpressing DMBT1. |
| Inefficient Protein Extraction: | Use a lysis buffer containing protease inhibitors to prevent degradation. Sonication of the cell lysate can help to shear DNA and improve protein solubilization. |
| Poor Antibody Performance: | Ensure you are using a validated antibody for Western blotting at the recommended dilution. Check the antibody datasheet for positive control recommendations. Consider testing a different primary antibody if issues persist. |
| Inefficient Protein Transfer: | DMBT1 is a large protein, which can make transfer from the gel to the membrane challenging. Use a wet transfer system overnight at 4°C for optimal transfer of high molecular weight proteins. Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
| Inappropriate Blocking Conditions: | Some blocking agents can mask epitopes. While 5% non-fat milk is common, try 5% Bovine Serum Albumin (BSA) as an alternative, as milk proteins can sometimes interfere with the detection of certain proteins. |
Problem 2: Inconsistent Results in Functional Assays (Proliferation, Migration)
Possible Causes and Solutions:
| Cause | Solution |
| Variable Transfection/Transduction Efficiency: | Optimize your transfection or transduction protocol to achieve consistent expression of your DMBT1 construct or knockdown efficiency of your shRNA/siRNA. Use a reporter gene (e.g., GFP) to monitor efficiency. For long-term studies, generating a stable cell line is highly recommended. |
| Cell Passage Number: | High passage numbers can lead to genetic drift and altered cellular phenotypes. Use low-passage cells for all experiments and maintain a consistent passage number across replicates. |
| Inconsistent Seeding Density: | Ensure that cells are seeded at the same density for all experimental conditions and replicates, as cell density can significantly impact proliferation and migration rates. |
| Mycoplasma Contamination: | Regularly test your cell cultures for mycoplasma contamination, as it can profoundly affect cell behavior and experimental outcomes. |
Experimental Protocols
Protocol 1: Western Blot for DMBT1 and Phosphorylated Akt (p-Akt)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate briefly on ice to shear DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet transfer system (e.g., overnight at 30V at 4°C).
-
Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DMBT1, p-Akt (Ser473), and total Akt (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) of DMBT1 and Galectin-3
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).
-
Prepare the cell lysate as described in the Western blot protocol, avoiding harsh detergents that disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against DMBT1 or Galectin-3 (or an isotype control IgG) overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described above, probing for both DMBT1 and Galectin-3.
-
Visualizations
Caption: DMBT1 signaling pathway.
Caption: Experimental workflow for studying DMBT1 function.
References
Addressing batch-to-batch variability of synthesized Ddabt1
Welcome to the technical support center for the synthesized compound Ddabt1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges that may arise during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is synthesized in a three-step process. The first step involves the protection of the carboxylic acid group of salicylic acid by benzylation. The resulting benzyl salicylate is then esterified with telmisartan. The final step is the removal of the benzyl protecting group via hydrogenolysis to yield this compound.[1][2][3]
Q2: What are the key purification steps for isolating this compound?
A2: Following the synthesis, this compound is purified using column chromatography, followed by recrystallization from ethanol.[1][3] The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC).
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is a conjugate of telmisartan and salicylic acid. It is believed to act in a manner similar to telmisartan by inhibiting the Angiotensin II Receptor Type 1 (AT1). This inhibition is thought to be a key factor in its observed antiviral and anti-inflammatory effects. However, other modes of action may also be involved and require further investigation.
Q4: What are the reported biological activities of this compound?
A4: this compound has shown potent in vitro activity against the Chikungunya virus (CHIKV). It has also demonstrated anti-inflammatory and anti-arthritic properties in in vivo models.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis and analysis of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low yield in benzylation of salicylic acid | Incomplete reaction. | - Ensure anhydrous reaction conditions. - Use a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF). - Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Side reactions, such as alkylation of the phenolic hydroxyl group. | - Control the reaction temperature. - Consider using a milder benzylating agent. | |
| Low yield in esterification of benzyl salicylate with telmisartan | Steric hindrance from the bulky telmisartan molecule can make esterification challenging. | - Use a suitable coupling agent (e.g., DCC/DMAP, EDC/HOBt) to activate the carboxylic acid. - Optimize reaction time and temperature. - Ensure all reactants are of high purity. |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete debenzylation (hydrogenolysis) | Inactive or poisoned catalyst (Palladium on carbon - Pd/C). | - Use fresh, high-quality Pd/C catalyst. - Ensure the reaction system is free of catalyst poisons (e.g., sulfur compounds, thiols). - Increase catalyst loading or hydrogen pressure. |
| Poor solubility of the starting material. | - Choose a solvent system in which the protected this compound is soluble (e.g., a mixture of THF, ethanol, and water). |
Purification and Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Difficulty in purifying this compound by column chromatography | Poor separation of this compound from byproducts or unreacted starting materials. | - Optimize the solvent system (eluent) for column chromatography. A gradient elution might be necessary. - Ensure proper packing of the silica gel column to avoid channeling. - Use a sample loading method that results in a narrow band at the top of the column. |
| This compound fails to crystallize or "oils out" during recrystallization | The solution is not supersaturated, or impurities are inhibiting crystal formation. | - Concentrate the solution by carefully evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound if available. - If the compound oils out, redissolve it in a minimal amount of hot solvent and allow it to cool more slowly. |
| Variable retention times or poor peak shape in HPLC analysis | Inconsistent mobile phase composition, column degradation, or sample preparation issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a guard column to protect the analytical column from contaminants. - Dissolve the sample in the mobile phase whenever possible. - Check for system leaks and ensure the pump is functioning correctly. |
| Presence of unexpected peaks in the HPLC chromatogram | Impurities from the synthesis, degradation of the sample, or contamination. | - Analyze starting materials for purity. - Investigate potential side reactions during synthesis. - Store this compound under appropriate conditions (e.g., protected from light and moisture) to prevent degradation. - Use HPLC-grade solvents and clean injection vials. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against the Chikungunya virus.
| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | 14.53 | > 500 | > 33 |
| Telmisartan | 40.85 (at 0.1 MOI) | > 700 | > 17 |
| Salicylic Acid | Inactive | > 700 | - |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral activity. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the compound that results in 50% cell death. SI (Selectivity Index) is a ratio that measures the relative safety of the compound. A higher SI is desirable.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is performed in three main steps as previously described in the literature.
-
Benzylation of Salicylic Acid: Salicylic acid is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF) to protect the carboxylic acid group as a benzyl ester. The reaction progress is monitored by TLC.
-
Esterification with Telmisartan: The purified benzyl salicylate is then coupled with telmisartan. This esterification is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane).
-
Debenzylation: The final step is the removal of the benzyl protecting group. This is achieved through catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent mixture such as THF/ethanol.
Purification of this compound
-
Column Chromatography: The crude product from the debenzylation step is purified by flash column chromatography on silica gel. An appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is used to separate this compound from impurities.
-
Recrystallization: The fractions containing pure this compound are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent like ethanol to obtain the final product as a crystalline solid.
HPLC Analysis of this compound
Purity analysis of this compound is performed by reverse-phase HPLC. While a specific method for this compound is detailed in its primary publication, methods for its parent compound, telmisartan, can be adapted.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230-300 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the three-step synthesis and purification of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed inhibitory action of this compound on the AT1 receptor signaling pathway.
Troubleshooting Logic for Batch-to-Batch Variability
Caption: Logical approach to troubleshooting batch-to-batch variability of this compound.
References
Refining Ddabt1 delivery methods for in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ddabt1, an ester conjugate of telmisartan and salicylic acid, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a synthetic compound that combines telmisartan and salicylic acid.[1][2][3][4] Its primary documented research applications are in the fields of virology and inflammation. Specifically, it has been investigated for its potential to inhibit Chikungunya virus (CHIKV) infection and to manage the associated arthritis and inflammation.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is believed to exert its effects through multiple pathways. As a conjugate of telmisartan, it is thought to modulate the angiotensin II receptor type 1 (AT1). The parent compound, telmisartan, is known to block the AT1 receptor and activate PPAR-γ, and its anti-CHIKV efficacy is suggested to be partly mediated through the AT1/PPAR-γ/MAPKs pathways. This compound may also have other modes of action that are currently under investigation.
Q3: What is the recommended method for in vivo delivery of this compound?
A3: Based on published studies, the primary method for in vivo delivery of this compound in rats is oral administration. For this method, this compound is typically mixed with a vehicle such as 1% carboxymethyl cellulose (CMC) to achieve the desired concentration.
Q4: What are the key considerations for preparing this compound for oral administration?
A4: When preparing this compound for oral gavage, it is crucial to ensure a homogenous suspension in the vehicle (e.g., 1% CMC). The mixture should be prepared to deliver the target dose in a specific volume, typically 10 mL/kg for rats.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or lower than expected efficacy in vivo. | Improper formulation: this compound may not be fully suspended in the delivery vehicle, leading to inaccurate dosing. | Ensure thorough mixing of this compound with the 1% CMC vehicle to create a uniform suspension before each administration. |
| Degradation of the compound: Improper storage or handling could lead to the degradation of this compound. | Store this compound according to the manufacturer's instructions. Prepare fresh formulations for each experiment to ensure stability. | |
| Suboptimal dosage: The dose used may not be sufficient to elicit the desired biological response in the specific animal model or disease state. | Refer to the dosage and administration data from preclinical studies. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. | |
| Observed toxicity or adverse effects in animal subjects. | High dosage: The administered dose may be approaching toxic levels for the specific animal model. | An acute oral toxicity study in rats indicated no mortality up to a dose of 2000 mg/kg, with an LD50 of 5000 mg/kg. However, it is recommended to start with lower effective doses and carefully monitor animals for any signs of toxicity. |
| Off-target effects: Like any pharmacological agent, this compound may have unintended biological effects. | Carefully observe and document any unexpected physiological or behavioral changes in the animals. If significant off-target effects are suspected, consider reducing the dose or exploring alternative delivery routes that might alter the biodistribution. | |
| Difficulty with oral administration. | Animal stress: The gavage procedure can be stressful for animals, potentially affecting experimental outcomes. | To minimize stress, ensure that personnel are well-trained in animal handling and gavage techniques. For chronic studies, consider alternative, less stressful methods of oral administration if feasible. |
| Inaccurate dosing volume: Incorrect calculation of the administration volume can lead to dosing errors. | The recommended dose volume for oral administration in rats is 10 mL/kg. Ensure accurate body weight measurements for each animal before calculating the volume to be administered. |
Data Presentation
Table 1: Summary of In Vivo Dosage and Toxicity of this compound in Rats
| Study Type | Animal Model | Route of Administration | Vehicle | Dose(s) | Key Findings | Reference(s) |
| Acute Oral Toxicity | Wistar albino rats (female) | Oral | 1% CMC | 50, 300, 2000 mg/kg | No mortality observed up to 2000 mg/kg. LD50 determined to be 5000 mg/kg. | |
| Anti-inflammatory (Acute) | Wistar rats | Oral | - | 12 mg/kg (0.0194 mmol/kg) | Showed an 87.59% reduction in paw edema at 4 hours. | |
| Anti-inflammatory (Sub-acute) | Wistar rats | Oral | - | 0.0194 mmol/kg (daily for 7 days) | Demonstrated significant anti-inflammatory effects. | |
| Anti-inflammatory (Chronic) | Wistar rats | Oral | - | Daily administration | Effective in reducing paw edema over 28 days in a CFA-induced arthritis model. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study of this compound in Wistar Rats
This protocol is adapted from the OECD-423 guidelines as described in the cited literature.
-
Animal Model: Use female Wistar albino rats (8–10 weeks old; 120–150 g).
-
Housing: House the animals in standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle.
-
Fasting: Fast the animals for approximately 15 to 16 hours before administration, with free access to water.
-
This compound Preparation: Prepare a suspension of this compound in 1% carboxymethyl cellulose (CMC) to the desired concentration.
-
Administration: Administer a single dose of this compound orally using a gavage needle. The dose volume should be 10 mL/kg of body weight. Start with a dose of 50 mg/kg, and if no mortality is observed, proceed to higher doses (300 mg/kg and 2000 mg/kg) in a stepwise manner with new groups of animals.
-
Post-administration: Provide food approximately 3 to 4 hours after administration.
-
Observation: Observe the animals closely for any signs of toxicity or mortality for a specified period (e.g., 14 days).
Protocol 2: Evaluation of Acute Anti-inflammatory Activity of this compound in Rats
This protocol is based on the carrageenan-induced paw edema model.
-
Animal Model: Use Wistar rats (180–220 g).
-
Grouping: Divide the animals into experimental groups (n=6), including a vehicle control group, a positive control group (e.g., diclofenac 10 mg/kg), and the this compound treatment group (12 mg/kg or 0.0194 mmol/kg).
-
Administration: Administer the respective treatments orally 1 hour prior to the induction of inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the left hind paw of each rat.
-
Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in inhibiting inflammation and CHIKV replication.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of Ddabt1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ddabt1. The information below is designed to help mitigate issues of cytotoxicity that may be observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect high cell viability. What are the first troubleshooting steps?
A1: If you are observing higher-than-expected cytotoxicity, it is crucial to systematically evaluate your experimental setup. This compound has demonstrated a favorable selectivity index in published studies, suggesting a wide window between its effective and cytotoxic concentrations.[1][2][3][4] Consider the following initial steps:
-
Confirm Concentration Calculations: Double-check all calculations for stock solution preparation and serial dilutions. Errors in calculation are a common source of concentration-related issues.
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment starting from very low (nanomolar range) to high (micromolar range) concentrations of this compound. This will help determine the precise cytotoxic threshold for your specific cell line and experimental conditions.
-
Evaluate Incubation Time: High concentrations of a compound may become toxic with prolonged exposure. Consider reducing the incubation time to see if cytotoxicity decreases while the desired biological effect is maintained.
Q2: Could the solvent used to dissolve this compound be the source of cytotoxicity?
A2: Absolutely. Solvents like DMSO can be toxic to cells, especially at final concentrations above 0.1% - 0.5%.[5]
-
Run a Vehicle Control: Always include a "vehicle-only" control in your experiments. This consists of treating cells with the highest volume of solvent used in your drug dilutions (without this compound). This will help you distinguish between the cytotoxicity of the solvent and the compound itself.
-
Minimize Final Solvent Concentration: Aim to keep the final concentration of your solvent in the cell culture medium as low as possible (ideally ≤0.1%). This may require adjusting the concentration of your stock solution.
Q3: How much does the choice of cell line and its condition affect the cytotoxic response to this compound?
A3: Cell line sensitivity and health are critical factors that can significantly influence experimental outcomes.
-
Cell Line Specificity: Different cell lines have varying sensitivities to therapeutic compounds. The published CC50 value for this compound (>700 µM) was determined in Vero cells. Your cell line may be inherently more sensitive.
-
Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at an optimal density. Cells that are overly confluent or too sparse can be more susceptible to stress and drug-induced toxicity.
-
Passage Number: Use cells with a low and consistent passage number. High passage numbers can lead to genetic drift and altered phenotypes, which may affect sensitivity to the compound.
Q4: How can I be sure that I am observing true cytotoxicity and not an artifact of my assay?
A4: Assay interference is a known issue with certain compounds and can lead to false-positive results.
-
Visual Inspection: Always examine your cells under a microscope. Look for morphological changes characteristic of cell death, such as rounding, detachment, or membrane blebbing. Also, check for compound precipitation, which can interfere with optical-based assays.
-
Use an Orthogonal Assay: To confirm your results, use a second, different type of cytotoxicity or viability assay. For example, if you are using a metabolic assay like MTT (which measures mitochondrial activity), confirm the results with a membrane integrity assay like a Lactate Dehydrogenase (LDH) release assay. Concordant results from different methods increase confidence in the data.
Q5: Are there general lab practices that can help reduce the risk of observing non-specific cytotoxicity?
A5: Yes, adhering to best practices in cell culture is fundamental for obtaining reliable and reproducible results.
-
Aseptic Technique: Strictly maintain aseptic techniques to prevent microbial contamination, which can cause cell stress and death, confounding your results.
-
Reagent Quality: Use high-quality, sterile-filtered reagents and media. Ensure media has not expired and has been stored correctly.
-
Optimize Culture Conditions: Factors in the cellular microenvironment, such as pH, oxygen levels, and glucose concentration, can impact a cell's response to a drug. Ensure these are consistent and optimal for your cell line.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound based on published literature.
| Metric | Value | Cell Line / Model | Reference |
| IC50 (Antiviral Activity) | 14.53 µM - 21.07 µM | Vero Cells (CHIKV) | |
| CC50 (Cytotoxicity) | > 700 µM | Vero Cells | |
| Selectivity Index (SI) | > 33 | Vero Cells (CHIKV) | |
| LD50 (Acute Oral Toxicity) | 5000 mg/kg | Rats |
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the viral activity.
-
CC50 (50% cytotoxic concentration): The concentration of this compound that results in the death of 50% of the cells.
-
Selectivity Index (SI = CC50 / IC50): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for the viral target over the host cells.
-
LD50 (Lethal Dose, 50%): The dose of the substance that is lethal to 50% of the tested animal population.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the untreated control (set as 100% viability) and plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This protocol measures the release of the cytosolic enzyme LDH from cells with damaged membranes, a key indicator of cytotoxicity.
Materials:
-
Cells and compound treatment setup as in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol. Set up additional control wells for "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity relative to the "Maximum LDH Release" control after subtracting background values.
Mandatory Visualizations
Signaling Pathway
This compound is a conjugate of Telmisartan, an Angiotensin II Receptor Type 1 (AT1) blocker. Therefore, this compound is expected to mitigate cytotoxicity by inhibiting the downstream signaling of the AT1 receptor, which is known to trigger pathways involved in inflammation and cell proliferation.
Caption: Proposed inhibitory mechanism of this compound on the AT1 receptor signaling pathway.
Experimental Workflow
The following workflow provides a logical sequence for troubleshooting unexpected cytotoxicity during in vitro experiments with this compound.
Caption: A troubleshooting workflow for investigating high this compound cytotoxicity.
References
- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Efficacy of Ddabt1: A Comparative Analysis Against Telmisartan and Salicylic Acid in Chikungunya Virus Infection and Inflammation
For Immediate Release
[City, State] – [Date] – A recent study has unveiled the superior efficacy of a novel compound, Ddabt1, a conjugate of telmisartan and salicylic acid, in inhibiting Chikungunya virus (CHIKV) infection and associated inflammation when compared to telmisartan and salicylic acid administered alone. This comparison guide provides a detailed overview of the experimental data, methodologies, and underlying mechanisms for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is a novel ester conjugate of telmisartan and salicylic acid designed to combine the therapeutic properties of both molecules.
Telmisartan is an angiotensin II receptor blocker (ARB) widely used for the management of hypertension.[1][2][3] It exerts its effects by selectively blocking the AT1 receptor, leading to vasodilation and reduced blood pressure.[1][4] Additionally, telmisartan exhibits partial agonistic activity on peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to beneficial metabolic effects.
Salicylic acid is a well-known compound with keratolytic, comedolytic, and anti-inflammatory properties. Its anti-inflammatory effects are attributed to the modulation of COX-1 enzymatic activity, which decreases the formation of pro-inflammatory prostaglandins. It is commonly used in dermatology to treat conditions like acne.
Comparative Efficacy in Chikungunya Virus Infection
Recent in vitro studies have demonstrated that this compound exhibits significantly greater antiviral activity against Chikungunya virus than either telmisartan or salicylic acid alone, or their simple combination.
Quantitative Data Summary
The following table summarizes the key efficacy data from a comparative study on the inhibition of Chikungunya virus (CHIKV) in Vero cells.
| Compound/Drug | Concentration | % Reduction in CHIKV Progeny | IC50 (µM) for CHIKV Inhibition |
| This compound | 50 µM | 69% | 14.59 (MOI 0.01), 21.07 (MOI 0.1) |
| Telmisartan (TM) | 50 µM | 43% | Not Reported in this study |
| Salicylic Acid (SA) | 50 µM | 7% | Not Reported in this study |
| TM + SA Combination | 50 µM | 56% | Not Reported in this study |
Data sourced from a study on the inhibition of Chikungunya virus.
Anti-Inflammatory and Anti-Arthritic Efficacy
In addition to its antiviral properties, this compound has shown superior efficacy in reducing inflammation and arthritis in in vivo models compared to its constituent components. The LD50 of this compound in rats was found to be 5000 mg/kg, indicating a good safety profile.
Mechanism of Action and Signaling Pathways
The enhanced efficacy of this compound is believed to stem from a multi-targeted mechanism of action. It is suggested that the conjugation of salicylic acid to telmisartan increases its antiviral efficacy. The proposed mechanism involves the modulation of the angiotensin II (Ang II) receptor type 1 (AT1).
Proposed Signaling Pathway for this compound's Anti-CHIKV Activity
Caption: Proposed mechanism of this compound antiviral activity.
Experimental Protocols
In Vitro Antiviral Assay
Cell Culture and Virus: Vero cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). The Chikungunya virus (CHIKV) was propagated in Vero cells.
Cytotoxicity Assay (MTT Assay): To determine the non-toxic concentrations of the compounds, Vero cells were treated with various concentrations of this compound, telmisartan, and salicylic acid for 24 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC50) for this compound was found to be greater than 700 µM.
Plaque Reduction Assay: Vero cells were seeded in 6-well plates and infected with CHIKV at a specific multiplicity of infection (MOI). After viral adsorption, the cells were washed and overlaid with a medium containing different concentrations of the test compounds and 1% methylcellulose. After incubation, the cells were fixed and stained with crystal violet to visualize and count the plaques. The percentage of plaque reduction relative to the virus control was calculated.
IC50 Determination: Vero cells were infected with CHIKV at MOIs of 0.1 and 0.01. Post-infection, cells were treated with varying concentrations of this compound (10–100 μM). The 50% inhibitory concentration (IC50) was then calculated based on the reduction in viral titer.
Experimental Workflow for In Vitro Antiviral Efficacy Testing
Caption: Workflow for in vitro antiviral plaque reduction assay.
Conclusion
The available data strongly suggest that this compound, a novel conjugate of telmisartan and salicylic acid, is a promising therapeutic candidate with significantly enhanced efficacy against Chikungunya virus infection and its associated inflammatory symptoms compared to telmisartan and salicylic acid alone. The synergistic or enhanced effect observed with this compound warrants further preclinical and clinical investigation to fully elucidate its therapeutic potential.
References
Ddabt1 Demonstrates Potent In Vivo Anti-Inflammatory Effects Compared to Alternatives
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in vivo studies validates Ddabt1, a novel ester conjugate of telmisartan and salicylic acid, as a potent anti-inflammatory agent, outperforming its constituent components and a standard non-steroidal anti-inflammatory drug (NSAID) in preclinical models. This guide provides a detailed comparison of this compound's efficacy, supported by experimental data and protocols, for researchers, scientists, and drug development professionals in the field of inflammation.
This compound has been shown to significantly reduce acute, subacute, and chronic inflammation in rat models.[1][2] Its mechanism of action is believed to be, at least in part, through the modulation of the angiotensin II receptor type 1 (AT1), a pathway implicated in inflammatory processes.[2][3] This unique combination of an angiotensin II receptor blocker (ARB) and a salicylate presents a promising therapeutic strategy for inflammatory disorders.
Comparative Efficacy of this compound in Acute Inflammation
In a key in vivo study utilizing the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation, this compound demonstrated superior anti-inflammatory activity compared to diclofenac, salicylic acid (SA), and telmisartan (TM).[4]
| Treatment Group | Dosage (mmol/kg) | Mean Reduction in Paw Edema (%) |
| This compound | 0.0194 | 87.59% |
| Diclofenac | Not Specified | 74.30% |
| Salicylic Acid (SA) | Not Specified | 54.92% |
| Telmisartan (TM) + Salicylic Acid (SA) | Not Specified | 65.58% |
Table 1: Comparative efficacy of this compound and other anti-inflammatory agents in the carrageenan-induced paw edema model in rats. Data sourced from.
The data clearly indicates that this compound at a low dosage produces a significantly greater reduction in paw edema than both its individual components and the widely used NSAID, diclofenac. Further studies also demonstrated this compound's effectiveness in subacute and chronic inflammation models, showing a 62.86% reduction in exudate weight and a 68.24% reduction in granuloma weight in subacute inflammation studies.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is a widely accepted method for evaluating the efficacy of acute anti-inflammatory agents.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan suspension in sterile saline is administered into the sub-plantar region of the rat's right hind paw.
-
Test Substance Administration: this compound, control substances (e.g., diclofenac, salicylic acid, telmisartan), or vehicle are administered orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at specific time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Inflammation Model)
This model is used to induce a more persistent inflammatory response, mimicking chronic inflammatory conditions like rheumatoid arthritis.
-
Animal Model: Lewis or Sprague-Dawley rats are commonly used due to their susceptibility to developing arthritis.
-
Induction of Arthritis: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) is administered into the plantar surface of the rat's right hind paw or at the base of the tail.
-
Test Substance Administration: this compound or control substances are administered daily for a specified period (e.g., 14-28 days) following CFA injection.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, assessing arthritic scores (based on erythema and swelling), and monitoring changes in body weight. Histopathological analysis of the joints can also be performed at the end of the study to assess synovial inflammation and cartilage destruction.
Visualizing the Molecular Pathways and Experimental Process
To further elucidate the mechanisms and procedures involved, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for in vivo validation of this compound.
Caption: Comparative efficacy of this compound against other agents.
Conclusion
The available in vivo data strongly supports the potent anti-inflammatory effects of this compound, which surpasses the efficacy of its parent compounds and the commonly used NSAID, diclofenac. The dual mechanism of action, targeting both the AT1 receptor and prostaglandin synthesis pathways, likely contributes to its enhanced therapeutic effect. These findings position this compound as a compelling candidate for further investigation and development as a novel treatment for a range of inflammatory conditions.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of DDABT1
DDABT1, a novel ester conjugate of telmisartan and salicylic acid, has demonstrated promising therapeutic potential as both an antiviral agent against Chikungunya virus (CHIKV) and a potent anti-inflammatory compound. This guide provides a comprehensive comparison of its performance in laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo evaluations of this compound.
Table 1: In Vitro Antiviral Activity of this compound against Chikungunya Virus (CHIKV)
| Parameter | Value | Description |
| IC₅₀ | 14.53 μM | The concentration of this compound that inhibits 50% of CHIKV infection in cell culture.[1][2][3][4] |
| CC₅₀ | > 700 μM | The concentration of this compound that causes a 50% reduction in viable cells, indicating its cytotoxicity. A higher value suggests lower toxicity to host cells.[4] |
| Selectivity Index (SI) | > 33 | Calculated as CC₅₀/IC₅₀, this value represents the therapeutic window of the compound. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity. |
| Inhibition at 4h post-infection | > 95% | A time-of-addition experiment revealed significant inhibition of CHIKV when the compound was added up to 4 hours after initial infection, suggesting it primarily targets the early stages of the viral life cycle. |
Table 2: In Vivo Anti-inflammatory and Toxicity Profile of this compound in Rats
| Parameter | Value | Model/Assay |
| LD₅₀ | 5000 mg/kg | The median lethal dose determined in an acute oral toxicity study in rats, indicating a high safety margin. |
| Reduction in Paw Edema (Chronic) | 87.14% | In a Complete Freund's Adjuvant (CFA)-induced arthritis model, this compound showed a significant reduction in paw edema on day 28. |
| Reduction in Exudate Weight (Subacute) | 62.86% | In a subacute inflammation model, this compound significantly reduced the weight of inflammatory exudates. |
| Reduction in Granuloma Weight (Subacute) | 68.24% | In the same subacute model, this compound also effectively reduced the weight of granulomatous tissue. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the presented data.
1. In Vitro Antiviral Assays
-
Cellular Cytotoxicity Assay (CC₅₀ Determination): Vero cells were seeded in 96-well plates and treated with serial dilutions of this compound. Cell viability was assessed after a specified incubation period using a standard colorimetric assay (e.g., MTT assay) to determine the concentration at which 50% of cells remain viable.
-
CHIKV Infection and Inhibition (IC₅₀ Determination): Vero cells were infected with CHIKV at a specific multiplicity of infection (MOI). Following infection, the cells were treated with various non-toxic concentrations of this compound. The inhibition of viral activity was quantified by measuring the reduction in cytopathic effect (CPE), viral titer (plaque assay), viral RNA (qRT-PCR), and viral protein expression (Western blot and immunofluorescence).
-
Time-of-Addition Experiment: To determine the stage of the viral life cycle targeted by this compound, the compound was added to infected Vero cells at different time points before, during, and after infection. The level of viral inhibition at each time point was then quantified.
2. In Vivo Anti-inflammatory and Toxicity Studies
-
Acute Oral Toxicity (LD₅₀ Determination): Wistar rats were administered a single oral dose of this compound at various concentrations (starting from 50 mg/kg and increasing to 2000 mg/kg). The animals were observed for signs of toxicity and mortality over a specified period to determine the LD₅₀.
-
Acute Anti-inflammatory Activity: Paw edema was induced in Wistar rats by injecting carrageenan into the sub-plantar tissue of the left hind paw. This compound and control substances were administered orally one hour prior to the carrageenan injection. The volume of paw swelling was measured at various time points post-injection.
-
Subacute Anti-inflammatory Activity: Cotton pellets were subcutaneously implanted in rats to induce granuloma formation. The animals were treated daily with this compound or control substances for seven days. At the end of the study, the weights of the exudates and the dried granulomatous tissue were measured.
-
Chronic Anti-inflammatory Activity (CFA-induced Arthritis): Arthritis was induced in rats by injecting Complete Freund's Adjuvant (CFA) into the hind paw. The animals received daily oral doses of this compound or control substances. The diameter of the paw was measured at regular intervals (e.g., days 7, 14, 21, and 28) to assess the reduction in inflammation.
Visualizing the Mechanism and Workflow
Proposed Signaling Pathway of this compound
The antiviral efficacy of this compound is partly attributed to its ability to modulate the Angiotensin II Receptor Type 1 (AT1). This diagram illustrates its proposed mechanism of action in the context of CHIKV infection.
Caption: Proposed mechanism of this compound in inhibiting CHIKV infection.
General Experimental Workflow
The following diagram outlines the typical workflow for evaluating the antiviral and anti-inflammatory properties of a compound like this compound, from initial in vitro screening to subsequent in vivo validation.
Caption: Workflow for this compound from in vitro to in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Ddabt1 vs. Ribavirin: A Comparative Analysis for the Treatment of Chikungunya Virus
For Immediate Release
In the global effort to combat the debilitating Chikungunya virus (CHIKV), a re-emerging arbovirus causing fever, rash, and severe arthralgia, the scientific community is actively exploring novel antiviral agents. This guide provides a detailed comparison of two such compounds: Ddabt1, a novel conjugate of telmisartan and salicylic acid, and Ribavirin, a broad-spectrum antiviral drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current experimental data.
Overview of Antiviral Compounds
This compound is a recently synthesized ester conjugate of telmisartan (an angiotensin II receptor blocker) and salicylic acid (a nonsteroidal anti-inflammatory drug).[1][2][3][4] This dual-action molecule is designed to not only inhibit viral replication but also to manage the inflammatory symptoms characteristic of Chikungunya infection.[1]
Ribavirin , a synthetic guanosine analog, has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. It is an FDA-approved drug for treating respiratory syncytial virus and, in combination with other agents, hepatitis C. Its efficacy against CHIKV has been explored in both preclinical and limited clinical settings.
Comparative Efficacy and Cytotoxicity
The in vitro efficacy of this compound and Ribavirin against Chikungunya virus has been evaluated in various cell lines. The following table summarizes the key quantitative data from these studies.
| Compound | Metric | Value | Cell Line | Virus Strain | Reference |
| This compound | IC50 | 14.53 μM | Vero | Not Specified | |
| CC50 | > 500 μM | Vero | Not Specified | ||
| Selectivity Index (SI) | > 33 | Vero | Not Specified | ||
| Ribavirin | EC50 | 341.1 μM | Not Specified | Not Specified | |
| CC50 | 30.7 mM | Not Specified | Not Specified | ||
| EC50 | 2.05 μM (0.5 µg/ml) | BHK21 | CHIKV-0708 |
Mechanism of Action
The antiviral mechanisms of this compound and Ribavirin differ significantly, targeting distinct pathways in the viral life cycle and host response.
This compound appears to exert its anti-CHIKV effects primarily during the early stages of infection. Time-of-addition experiments have shown that it can inhibit over 95% of viral replication when added up to 4 hours post-infection. Its proposed mechanism involves the modulation of the angiotensin II type 1 (AT1) receptor. By inhibiting this receptor, this compound may interfere with host pathways that are crucial for viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Ddabt1: A Comparative Analysis
For Immediate Release
Bhubaneswar, India - A recently synthesized compound, DDABT1, an ester conjugate of telmisartan (TM) and salicylic acid (SA), has demonstrated significant potential as a dual-action antiviral and anti-inflammatory agent against Chikungunya virus (CHIKV) infection and associated arthritis.[1][2][3][4] This comparison guide provides a comprehensive overview of the experimental data validating the efficacy of this compound against relevant alternatives.
Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo studies, offering a clear comparison of this compound's performance against its constituent components and a standard anti-inflammatory drug.
Table 1: In Vitro Anti-CHIKV Activity
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/IC50) | % Reduction in Viral Titer (at 50 μM) |
| This compound | 14.53 | > 700 | > 33 | 69% |
| Telmisartan (TM) | - | - | - | 43% |
| Salicylic Acid (SA) | - | - | - | 7% |
| TM + SA Combination | - | - | - | 56% |
IC50 (Half-maximal inhibitory concentration) and CC50 (Half-maximal cytotoxic concentration) values are crucial for determining the therapeutic window of a drug candidate. A higher SI indicates a more favorable safety profile.[1]
Table 2: In Vivo Anti-inflammatory Efficacy in Rats (Acute Inflammation Model)
| Treatment (0.0194 mmol/kg) | % Reduction in Paw Edema (at 4 hours) |
| This compound | 87.59% |
| Diclofenac (10 mg/kg) | 74.3% |
| Salicylic Acid (SA) | 54.92% |
| TM + SA Combination | 65.58% |
This in vivo data highlights the superior anti-inflammatory effect of the conjugated form (this compound) compared to its individual components and a widely used NSAID, diclofenac.
Table 3: In Vivo Subacute Anti-inflammatory Efficacy in Rats
| Treatment | % Reduction in Exudate Weight | % Reduction in Granuloma Weight |
| This compound | 62.86% | 68.24% |
| Diclofenac | Comparable to this compound | Comparable to this compound |
| TM + SA Combination | Significantly lower than this compound (P < 0.01) | Significantly lower than this compound (P < 0.01) |
These results suggest that this compound's efficacy in reducing inflammation in subacute models is comparable to diclofenac and significantly better than the simple combination of its parent molecules.
Experimental Protocols
The validation of this compound's efficacy was conducted through a series of robust in vitro and in vivo experiments.
In Vitro Anti-CHIKV Efficacy Assessment
-
Cells and Virus: Vero cells were utilized for the experiments. The Chikungunya virus strain used was CHIKV-PS.
-
Cytotoxicity Assay (CC50 Determination): The viability of Vero cells was assessed after treatment with various concentrations of this compound to determine the concentration that results in 50% cell death.
-
Plaque Assay (IC50 and Viral Titer Determination): Vero cells were infected with CHIKV (MOI 0.1 or 0.01). Post-infection, the cells were treated with varying concentrations of the test compounds. The number of plaque-forming units (PFU/mL) was determined to quantify the viral titer. The IC50 was calculated as the concentration of the compound that inhibited 50% of the viral plaques.
-
Time-of-Addition Experiment: To understand the mechanism of action, this compound (100 μM) was added at different time points post-infection (0, 2, 4, 6, 8, 10, and 12 hours). The viral titer was measured at 18 hours post-infection to determine at which stage of the viral life cycle the drug is most effective.
In Vivo Anti-inflammatory Studies in Rats
-
Animals: Wistar rats (180–220g) were used for the in vivo experiments.
-
Acute Inflammation Model (Carrageenan-induced paw edema): Inflammation was induced by injecting carrageenan into the rat paw. The test compounds were administered, and the paw volume was measured at intervals to determine the percentage reduction in edema.
-
Subacute Inflammation Model (Cotton pellet granuloma): Sterile cotton pellets were implanted subcutaneously in the rats to induce granuloma formation. The test compounds were administered over a period of time, after which the pellets were excised, and the dry weight of the granuloma was measured to assess the anti-inflammatory effect.
-
Toxicity Study (LD50 Determination): Acute oral toxicity studies were conducted in rats to determine the lethal dose 50 (LD50) of this compound, which was found to be 5000 mg/kg.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway, the experimental workflow for in vitro validation, and a comparison of the anti-inflammatory effects.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for in vitro anti-CHIKV studies.
Caption: Comparison of acute anti-inflammatory effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - ACS Omega - Figshare [figshare.com]
Reproducibility of Ddabt1 antiviral effects across different labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral agent Ddabt1 with its constituent components and other antiviral compounds. The data presented is based on a seminal study investigating this compound's efficacy against Chikungunya virus (CHIKV). It is important to note that the findings regarding this compound currently originate from a single research group, and independent verification across different laboratories is pending.
Executive Summary
This compound, a novel ester conjugate of telmisartan and salicylic acid, has demonstrated promising antiviral activity against Chikungunya virus in vitro and in vivo.[1] This compound exhibits significantly greater potency than its individual components, telmisartan and salicylic acid, with salicylic acid showing no discernible anti-CHIKV effect on its own.[2] When compared to other antiviral agents, this compound's in vitro efficacy is noteworthy. However, a direct cross-study comparison is subject to variations in experimental conditions. This guide synthesizes the available quantitative data, outlines the experimental methodologies employed, and visualizes the proposed mechanisms and workflows to facilitate a clear and objective assessment of this compound's potential as an anti-CHIKV therapeutic.
Quantitative Data Comparison
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its comparators against Chikungunya virus. All data for this compound, Telmisartan (as part of the this compound study), and Salicylic Acid are from the same study, ensuring internal consistency. Data for comparator drugs are from separate studies using the same cell line (Vero) to provide the most relevant comparison currently available.
Table 1: In Vitro Antiviral Activity and Cytotoxicity against Chikungunya Virus (Vero Cells)
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | 14.53 | >500 | >34.4 |
| Telmisartan | 40.85 | >500 | >12.24 |
| Salicylic Acid | >100 | >500 | - |
| Ribavirin | 10.95 - 142.70 | 65.01 - >100 | ~0.46 - >9.1 |
| Favipiravir | 3.79 | >2000 | >527 |
IC₅₀ (50% inhibitory concentration): The concentration of the drug that inhibits 50% of the viral replication. A lower value indicates higher potency. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher value indicates lower toxicity. SI (Selectivity Index): A measure of the drug's therapeutic window. A higher SI is desirable.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral effects. These protocols are based on standard procedures for Chikungunya virus research.
Cell Lines and Virus
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) are used for cytotoxicity and antiviral assays due to their high susceptibility to CHIKV infection.
-
Virus Strain: Chikungunya virus (e.g., prototype strain S27 or clinical isolates) is propagated in Vero cells to generate viral stocks. Viral titers are determined by plaque assay.
Cytotoxicity Assay
-
Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound (this compound, Telmisartan, Salicylic Acid) in the cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include untreated cell controls.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Neutralization Test (PRNT)
-
Seed Vero cells in 24-well plates and grow to confluency.
-
Prepare serial dilutions of the test compounds.
-
Incubate a standard amount of Chikungunya virus with each compound dilution for 1 hour at 37°C.
-
Infect the Vero cell monolayers with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% carboxymethyl cellulose and the respective compound concentration.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
The IC₅₀ is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.[3][4][5]
Cytopathic Effect (CPE) Reduction Assay
-
Seed Vero cells in 96-well plates and allow them to form a monolayer.
-
Infect the cells with Chikungunya virus.
-
After viral adsorption, add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 48-72 hours.
-
Observe the cells daily for the appearance of CPE (e.g., cell rounding, detachment) under a microscope.
-
The antiviral activity is determined by the ability of the compound to inhibit the virus-induced CPE.
Quantitative Real-Time PCR (qRT-PCR)
-
Infect Vero cells with Chikungunya virus and treat with the test compounds.
-
At a specified time post-infection (e.g., 24 hours), extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Perform real-time PCR using primers and probes specific for a conserved region of the Chikungunya virus genome (e.g., nsP1 or E1 gene).
-
Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH or β-actin).
Western Blotting
-
Infect Vero cells with Chikungunya virus and treat with the test compounds.
-
After 24-48 hours, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for a Chikungunya virus protein (e.g., E2 envelope protein).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
In Vivo Efficacy in C57BL/6 Mice
-
Use adult C57BL/6 mice as a non-lethal model of Chikungunya-induced arthritis.
-
Infect the mice subcutaneously in the footpad with Chikungunya virus.
-
Administer the test compound (e.g., this compound) intraperitoneally or orally at a specified dosage and schedule.
-
Monitor the mice daily for clinical signs of disease, such as footpad swelling, which is measured with a digital caliper.
-
Collect blood samples at various time points to determine the viral load by qRT-PCR or plaque assay.
-
Assess inflammation and tissue damage in the joints through histological analysis at the end of the experiment.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound's action and the general experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound antiviral action.
Caption: General workflow for evaluating this compound's antiviral properties.
References
- 1. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Infectious Viral Quantification of Chikungunya Virus—Virus Plaque Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Infectious Viral Quantification of Chikungunya Virus-Virus Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ddabt1: A Guide for Laboratory Professionals
Disclaimer: As "Ddabt1" is an ester conjugate of telmisartan and salicylic acid and not a commercially available compound with its own Safety Data Sheet (SDS), these disposal procedures are based on the known hazards of its constituent components and general principles of laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Essential Safety and Logistical Information
Proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary hazards associated with this compound are derived from its components, telmisartan and salicylic acid. Telmisartan is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects[1]. Salicylic acid is harmful if swallowed, causes serious eye damage, and may also pose a risk to the unborn child[2][3][4][5]. Therefore, this compound waste must be treated as hazardous.
Hazard Summary of this compound Components
| Hazard Classification | Telmisartan | Salicylic Acid | Likely Hazard Profile for this compound |
| Acute Oral Toxicity | Harmful if swallowed | Harmful if swallowed | Harmful if swallowed |
| Eye Damage/Irritation | Not classified as an eye irritant | Causes serious eye damage | Likely to cause serious eye damage |
| Skin Irritation | Not classified as a skin irritant | Irritating to skin | Potentially irritating to skin |
| Respiratory Irritation | Not classified as a respiratory irritant | Irritating to respiratory system | Potentially irritating to the respiratory system |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Suspected of damaging the unborn child | Suspected of damaging fertility or the unborn child |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | Low to moderate toxicity to aquatic organisms | Potentially toxic to aquatic life |
| Physical Hazards | Not flammable | Combustible solid, may form explosive dust clouds | May be a combustible solid |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures should be followed for the safe disposal of this compound waste.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste.
-
Keep the waste container closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as reaction mixtures and solutions, in a separate, designated, and leak-proof hazardous waste container.
-
Do not pour liquid this compound waste down the drain.
-
Ensure the container is compatible with the solvents used.
-
-
Sharps Waste:
-
Dispose of any sharps contaminated with this compound (e.g., needles, scalpels, broken glass) in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.
-
Container Labeling
All this compound waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Telmisartan Salicylic Acid Conjugate)"
-
The major components and their approximate concentrations (if in solution).
-
The primary hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
Waste Storage and Disposal
-
Store this compound waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.
-
Follow all institutional and regulatory guidelines for the storage and disposal of hazardous chemical waste.
Decontamination of Work Surfaces
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol, isopropanol) followed by a detergent and water wash.
-
Collect all decontamination materials (e.g., wipes, paper towels) as solid hazardous waste.
Mandatory Visualization: this compound Disposal Workflow
References
Essential Safety and Handling Guidance for the Investigational Compound Ddabt1
Disclaimer: Ddabt1 is a novel research compound, an ester conjugate of telmisartan and salicylic acid, investigated for its potential antiviral and anti-inflammatory properties. As of this writing, a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on general laboratory safety principles for handling new chemical entities with unknown toxicological profiles in humans and information from published research. All personnel must conduct a thorough, site-specific risk assessment before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound in humans, a precautionary approach is mandatory. The primary routes of exposure to consider are inhalation, skin contact, and ingestion.
Engineering Controls:
-
Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.
Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Protective Clothing: A lab coat must be worn to protect street clothes and skin from contamination.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Given that this compound is a novel compound, it is advisable to double-glove. Gloves should be inspected before use and changed immediately if contaminated or torn.
Operational and Disposal Plans
Handling Procedures:
-
Avoid creating dust when handling the solid form of the compound.
-
Prepare solutions in a fume hood.
-
Wash hands thoroughly after handling, even if gloves were worn.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For a small spill of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
-
For a liquid spill, absorb with an inert material and place in a sealed, labeled container for disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal:
-
All waste containing this compound, including contaminated PPE and disposable labware, must be treated as hazardous chemical waste.
-
Dispose of this compound waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Quantitative Data Summary
The following tables summarize the available pharmacological and toxicological data for this compound from in vitro and in vivo studies.
| In Vitro Efficacy and Toxicity | |
| Parameter | Value |
| IC50 (Half-maximal inhibitory concentration) | 14.53 μM[1][2] |
| CC50 (Half-maximal cytotoxic concentration) | > 700 μM[3][4] |
| Selectivity Index (SI = CC50/IC50) | > 33[1] |
| In Vivo Acute Oral Toxicity in Rats | |
| Parameter | Value |
| LD50 (Median lethal dose) | 5000 mg/kg |
Experimental Protocols
Synthesis of this compound: The synthesis of this compound is a multi-step process involving the protection of salicylic acid, esterification with telmisartan, and subsequent deprotection.
-
Protection of Salicylic Acid: The carboxylic acid group of salicylic acid is first protected by benzylation to prevent it from competing in the subsequent esterification step.
-
Esterification: The protected benzyl salicylate is then esterified with telmisartan.
-
Deprotection: In the final step, the benzyl protecting group is removed by reduction to yield the final product, this compound.
-
Purification: The final compound is purified using column chromatography.
In Vivo Acute Oral Toxicity Study (OECD-423 Guidelines): An acute oral toxicity study was conducted on female Wistar albino rats to determine the LD50 of this compound.
-
Animal Model: Female Wistar albino rats (8–10 weeks old, 120–150 g) were used.
-
Fasting: The animals were fasted for approximately 15 to 16 hours with free access to water before the administration of this compound.
-
Dosing: A single oral dose of this compound, mixed with 1% CMC, was administered. The study followed a stepwise procedure with increasing doses of 50, 300, and 2000 mg/kg.
-
Observation: Food was provided approximately 3 to 4 hours after administration. The animals were then observed for signs of toxicity and mortality.
Visualized Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the in vivo acute oral toxicity study of this compound.
References
- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
